molecular formula C109H181N25O35 B14758686 RI-STAD-2

RI-STAD-2

Numéro de catalogue: B14758686
Poids moléculaire: 2401.7 g/mol
Clé InChI: WOTZXRNNMJGKGI-SLSPEBCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RI-STAD-2 is a useful research compound. Its molecular formula is C109H181N25O35 and its molecular weight is 2401.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C109H181N25O35

Poids moléculaire

2401.7 g/mol

Nom IUPAC

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C109H181N25O35/c1-15-60(7)86(102(160)122-68(27-21-25-45-110)93(151)120-70(36-41-83(141)142)92(150)116-63(10)90(148)132-88(65(12)135)104(162)123-71(37-42-84(143)144)94(152)124-74(105(163)164)28-22-26-46-111)131-103(161)87(61(8)16-2)130-97(155)69(33-38-79(113)137)121-100(158)78(56-85(145)146)125-89(147)62(9)117-98(156)75(53-58(3)4)126-95(153)72(34-39-80(114)138)128-106(165)108(13)43-23-19-17-18-20-24-44-109(14,134-101(159)76(54-59(5)6)119-82(140)57-169-52-51-168-50-49-167-48-47-112)107(166)129-73(35-40-81(115)139)96(154)127-77(55-66-29-31-67(136)32-30-66)99(157)118-64(11)91(149)133-108/h17-18,29-32,58-65,68-78,86-88,135-136H,15-16,19-28,33-57,110-112H2,1-14H3,(H2,113,137)(H2,114,138)(H2,115,139)(H,116,150)(H,117,156)(H,118,157)(H,119,140)(H,120,151)(H,121,158)(H,122,160)(H,123,162)(H,124,152)(H,125,147)(H,126,153)(H,127,154)(H,128,165)(H,129,166)(H,130,155)(H,131,161)(H,132,148)(H,133,149)(H,134,159)(H,141,142)(H,143,144)(H,145,146)(H,163,164)/b18-17+/t60-,61-,62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,86-,87-,88-,108-,109-/m0/s1

Clé InChI

WOTZXRNNMJGKGI-SLSPEBCNSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@]1(CCC/C=C/CCC[C@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC2=CC=C(C=C2)O)CCC(=O)N)(C)NC(=O)[C@H](CC(C)C)NC(=O)COCCOCCOCCN)C

SMILES canonique

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C1(CCCC=CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=C(C=C2)O)CCC(=O)N)(C)NC(=O)C(CC(C)C)NC(=O)COCCOCCOCCN)C

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of RI-STAD-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the core mechanics of a selective PKA-RI signaling disruptor, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, experimental validation, and potential therapeutic applications.

RI-STAD-2 is a synthetically engineered, high-affinity stapled peptide that serves as a potent and selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). By mimicking the alpha-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, effectively uncoupling the enzyme from its subcellular anchors. This disruption of PKA-RI localization is a critical tool for investigating the specific roles of type I PKA signaling in various cellular processes and holds therapeutic potential in diseases characterized by aberrant PKA signaling, such as certain cardiovascular conditions and cancers.[1]

Core Mechanism: Disrupting the PKA-RI/AKAP Complex

The central mechanism of this compound revolves around its ability to selectively interfere with the protein-protein interaction between PKA-RI and AKAPs. The inactive PKA holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits. AKAPs act as scaffolding proteins that tether PKA to specific subcellular locations, thereby ensuring the specificity of downstream signaling events upon activation by cyclic AMP (cAMP).

This compound, a hydrocarbon-stapled peptide, is designed to be cell-permeable and conformationally locked into an alpha-helical structure that mimics the AKAP binding domain. This allows it to bind with high affinity to the hydrophobic groove on the D/D domain of the PKA-RI dimer, preventing the binding of native AKAPs. Consequently, PKA-RI is displaced from its anchored locations, leading to a delocalization of the type I PKA signaling complex and a subsequent attenuation of localized substrate phosphorylation.

RI_STAD_2_Mechanism

Quantitative Data

The binding affinity and selectivity of this compound for the PKA regulatory subunits have been quantified using various biochemical assays, primarily fluorescence polarization.

Parameter PKA-RIα PKA-RIβ Assay Method Reference
Dissociation Constant (Kd) 6.2 nM12.1 nMFluorescence Polarization[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of findings related to this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound for the PKA-RI subunits.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently tagged peptide (like this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger PKA-RI protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light.

Protocol Outline:

  • Reagents:

    • Purified recombinant human PKA-RIα or PKA-RIβ protein.

    • Fluorescently labeled this compound (e.g., with FITC or TAMRA).

    • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, pH 7.4).

    • Black, non-binding 384-well plates.

  • Procedure: a. Prepare a serial dilution of the PKA-RI protein in the assay buffer. b. Add a fixed, low nanomolar concentration of fluorescently labeled this compound to each well. c. Add the serially diluted PKA-RI protein to the wells. d. Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: a. The measured polarization values are plotted against the concentration of the PKA-RI protein. b. The data is fitted to a one-site binding equation to calculate the equilibrium dissociation constant (Kd).

FP_Assay_Workflow start Start reagents Prepare Reagents: - Fluorescent this compound - PKA-RI Protein - Assay Buffer start->reagents dilution Create Serial Dilution of PKA-RI Protein reagents->dilution plate Add Fixed Concentration of Fluorescent this compound to Wells dilution->plate mix Add PKA-RI Dilutions to Wells plate->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate read Measure Fluorescence Polarization incubate->read analyze Plot Data and Calculate Kd read->analyze end End analyze->end

Cell-Based FRET Assay for PKA Activity

To confirm the ability of this compound to disrupt PKA-RI signaling in a cellular context, a Förster Resonance Energy Transfer (FRET)-based biosensor can be utilized.

Principle: A genetically encoded biosensor, such as A-Kinase Activity Reporter (AKAR), is used. This biosensor consists of a PKA substrate and a phosphoamino-acid binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). When the substrate is not phosphorylated, the biosensor is in an "open" conformation, and FRET is low. Upon phosphorylation by PKA, the biosensor undergoes a conformational change, bringing the fluorescent proteins closer and increasing FRET. This compound should inhibit this FRET increase by preventing PKA from accessing the localized biosensor.

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., U2OS cells) in appropriate media.

    • Co-transfect the cells with plasmids encoding the AKAR biosensor and a specific AKAP to localize the sensor (e.g., AKAP-18RBS for RI-specific anchoring).

  • Treatment: a. Pre-incubate the transfected cells with a known concentration of this compound (e.g., 1 µM) or a scrambled control peptide for 1 hour.

  • Live-Cell Imaging: a. Mount the cells on a microscope suitable for live-cell imaging and FRET measurements. b. Acquire baseline FRET images. c. Stimulate the cells with an agonist that increases intracellular cAMP (e.g., 1 µM isoproterenol) to activate PKA. d. Acquire FRET images over a time course (e.g., every 10-15 seconds for several minutes).

  • Data Analysis: a. Quantify the change in the FRET ratio (e.g., YFP/CFP emission) over time. b. Compare the FRET response in cells treated with this compound to those treated with the control peptide. A significant reduction in the FRET response in the this compound treated cells indicates successful disruption of anchored PKA signaling.

FRET_Assay_Workflow start Start culture Culture and Transfect Cells with AKAR Biosensor & AKAP start->culture treat Pre-incubate with this compound or Control Peptide (1 hr) culture->treat image_baseline Acquire Baseline FRET Images treat->image_baseline stimulate Stimulate with cAMP Agonist (e.g., Isoproterenol) image_baseline->stimulate image_response Acquire Time-Lapse FRET Images stimulate->image_response analyze Quantify FRET Ratio Change and Compare Treatments image_response->analyze end End analyze->end

Preclinical Applications and Future Directions

While the primary utility of this compound has been as a research tool to dissect the intricacies of PKA-RI signaling, its mechanism of action suggests potential therapeutic avenues. Aberrant PKA signaling is implicated in the pathophysiology of various diseases.

  • Cardiovascular Disease: Localized PKA signaling plays a critical role in cardiac myocyte function, and its dysregulation can contribute to conditions like cardiac hypertrophy. By selectively modulating PKA-RI signaling, this compound could offer a targeted approach to mitigate these pathological changes. However, specific in vivo studies with quantitative data on the effects of this compound in animal models of cardiac hypertrophy are needed to validate this potential.

  • Cancer: PKA signaling pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis. In certain cancers, the PKA-RIα subunit is overexpressed. Disrupting the localization and function of PKA-RI with molecules like this compound could represent a novel anti-cancer strategy. Further preclinical investigation using xenograft models is required to determine the in vivo efficacy and to quantify the extent of tumor growth inhibition.

Currently, there are no publicly available records of this compound being evaluated in clinical trials. The transition from a valuable research tool to a therapeutic candidate will necessitate comprehensive preclinical toxicology and efficacy studies in relevant animal models.

References

Unveiling the Molecular Disruptor: A Technical Guide to the RI-STAD-2 Principle of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action for RI-STAD-2, a synthetic, cell-permeable stapled peptide designed as a selective disruptor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) type I regulatory subunit (RI) interaction. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Principle: Selective Disruption of PKA Type I Signaling

This compound is a high-affinity interfering peptide that targets the regulatory subunit RI of protein kinase A (PKA).[1] Its fundamental principle of action is to competitively inhibit the binding of AKAPs to the dimerization and docking (D/D) domain of PKA-RI subunits.[1][2] By mimicking the α-helical domain of AKAPs, this compound physically occludes the interaction site on the PKA-RI D/D domain, thereby displacing AKAPs from the PKA type I holoenzyme.[1][2] This disruption leads to the delocalization of PKA type I, affecting the spatiotemporal regulation of its kinase activity and downstream signaling events.[1]

This targeted disruption allows for the specific investigation of cellular processes mediated by anchored PKA type I, making this compound a valuable tool in cardiovascular disease and cancer research.[1]

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key binding affinities and inhibitory concentrations.

Binding Affinity (KD)
Target KD (nM)
PKA-RIα6.2[3]
PKA-RIβ12.1[3]
Competitive Inhibition
Competitor EC50 (µM)
Ht31 (against this compound binding to RIα)2.1[2]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the principle of action and its experimental validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

RI_STAD_2_Mechanism cluster_0 Normal PKA-RI Signaling cluster_1 Action of this compound AKAP AKAP PKA_RI PKA-RI D/D Domain AKAP->PKA_RI Anchoring PKA_C PKA Catalytic Subunit PKA_RI->PKA_C Binds Substrate Localized Substrate PKA_C->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate RI_STAD_2 This compound PKA_RI_2 PKA-RI D/D Domain RI_STAD_2->PKA_RI_2 Binds & Disrupts PKA_C_2 PKA Catalytic Subunit PKA_RI_2->PKA_C_2 Delocalized Complex AKAP_2 AKAP AKAP_2->PKA_RI_2 Binding Blocked Substrate_2 Localized Substrate Experimental_Workflow start Start cell_culture Cell Culture (e.g., U2OS, MDA-MB-231) start->cell_culture treatment Incubate with This compound or Control cell_culture->treatment stimulation Stimulate with Agonist (e.g., Isoproterenol) treatment->stimulation assay Perform Assay stimulation->assay fret FRET Imaging (AKAP-18RBS AKAR) assay->fret Cell-based ip Immunoprecipitation (Biotinylated Peptides) assay->ip Biochemical analysis Data Analysis fret->analysis ip->analysis

References

RI-STAD-2 as an AKAP Disruptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-Kinase Anchoring Proteins (AKAPs) are critical scaffolding proteins that compartmentalize Protein Kinase A (PKA) signaling, ensuring the specificity of downstream phosphorylation events. The disruption of AKAP-PKA interactions has emerged as a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders. This technical guide provides an in-depth overview of RI-STAD-2, a hydrocarbon-stapled peptide designed as a selective disruptor of the interaction between AKAPs and the type I regulatory subunits (RI) of PKA. This document details the mechanism of action of this compound, presents its quantitative binding affinities, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

The PKA-AKAP Signaling Pathway and its Disruption by this compound

The specificity of cellular signaling in response to cyclic AMP (cAMP) is largely governed by the subcellular localization of PKA, a process orchestrated by AKAPs.[1] PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[2] In its inactive state, the R-subunits bind to and inhibit the C-subunits.[1] Upon an increase in intracellular cAMP levels, cAMP binds to the R-subunits, causing a conformational change that leads to the release and activation of the C-subunits.[1]

AKAPs tether the PKA holoenzyme to specific subcellular locations, such as the plasma membrane, endoplasmic reticulum, and nucleus, by binding to the dimerization/docking (D/D) domain of the R-subunits.[3][4][5] This anchoring ensures that PKA is positioned in proximity to its specific substrates, thereby facilitating rapid and localized phosphorylation events upon cAMP stimulation.[2]

This compound is a conformationally constrained peptide that mimics the amphipathic α-helix of the AKAP binding domain.[6][7] By competitively binding to the D/D domain of the PKA RI subunits, this compound effectively displaces AKAPs, thereby disrupting the anchored PKA signaling complex.[6][7] This leads to the delocalization of PKA-RI, preventing its site-specific activation and subsequent phosphorylation of localized substrates.[6]

PKA-AKAP signaling and this compound disruption.

Quantitative Data: Binding Affinity and Selectivity of this compound

The efficacy of this compound as an AKAP disruptor is defined by its high binding affinity for the PKA RI subunits and its selectivity over the RII subunits. The following table summarizes the dissociation constants (Kd) for this compound with the different PKA regulatory subunit isoforms, as determined by fluorescence polarization assays.[6]

PKA R-Subunit IsoformDissociation Constant (Kd) (nM)Selectivity Ratio (Kd RII / Kd RIα)
RIα 6.2-
RIβ 12.1-
RIIα 16226.1
RIIβ 49079.0
Data sourced from Wang et al. (2015).[6]

These data demonstrate that this compound binds to the RIα and RIβ isoforms with high nanomolar affinity.[6] Importantly, it exhibits a 26-fold and 79-fold lower affinity for the RIIα and RIIβ isoforms, respectively, highlighting its significant selectivity for the type I PKA regulatory subunits.[6]

Experimental Workflow for Characterization of AKAP Disruptors

The characterization of novel AKAP disruptors like this compound typically follows a multi-step experimental workflow. This process begins with in vitro binding assays to determine affinity and selectivity, followed by cellular assays to confirm target engagement and functional effects in a biological context.

Experimental_Workflow cluster_invitro cluster_cellular start Start: Candidate AKAP Disruptor in_vitro In Vitro Characterization start->in_vitro Initial Screening FP Fluorescence Polarization (FP) - Determine Kd for PKA isoforms SPR Surface Plasmon Resonance (SPR) - Confirm binding kinetics cellular Cellular Assays Permeability Cell Permeability Assay - FITC-labeled peptide uptake Pulldown Biotin Pulldown / IP - Confirm intracellular target binding FRET FRET-based Reporter Assay - Measure disruption of PKA anchoring end End: Characterized Disruptor FP->SPR Orthogonal Validation SPR->cellular Proceed if potent & selective Permeability->Pulldown Confirm cellular entry Pulldown->FRET Validate target engagement in cells FRET->end Demonstrate functional effect

Generalized workflow for AKAP disruptor validation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) for Binding Affinity

This protocol is adapted from methodologies used to assess peptide-protein interactions.[8][9][10][11][12]

Objective: To determine the dissociation constant (Kd) of a fluorescently labeled this compound peptide to various PKA R-subunit isoforms.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

  • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

  • FP Assay Buffer: 20 mM MOPS pH 7.0, 150 mM NaCl, 0.005% (v/v) CHAPS

  • Black, non-binding 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled this compound in DMSO and dilute to a working concentration of 0.5 nM in FP Assay Buffer.

    • Prepare serial dilutions of each PKA R-subunit isoform in FP Assay Buffer, starting from a high concentration (e.g., 5 µM) down to picomolar concentrations.

  • Assay Setup:

    • In a 384-well plate, add a constant volume of the 0.5 nM fluorescently labeled this compound solution to each well.

    • Add an equal volume of the serially diluted PKA R-subunit solutions to the wells.

    • Include control wells containing only the fluorescent peptide in buffer (for minimum polarization) and wells with the fluorescent peptide and the highest concentration of the R-subunit (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the PKA R-subunit concentration.

    • Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol is based on general procedures for analyzing peptide-protein interactions using Biacore systems.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and to calculate the dissociation constant (Kd), for the interaction between this compound and PKA R-subunits.

Materials:

  • Biacore instrument (e.g., Biacore 3000)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human PKA R-subunit isoforms

  • This compound peptide

  • Immobilization Buffer: 10 mM sodium acetate, pH 4.5

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20), pH 7.4

  • Regeneration Solution: 10 mM glycine-HCl, pH 2.5

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the PKA R-subunit (ligand) at a concentration of ~25 µg/mL in Immobilization Buffer to achieve the desired immobilization level (e.g., ~2500 Resonance Units, RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (analyte) in Running Buffer, ranging from low nanomolar to micromolar concentrations.

    • Inject the this compound solutions over the immobilized PKA R-subunit surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation to proceed by flowing Running Buffer over the surface for a defined dissociation time (e.g., 300 seconds).

    • Include a buffer-only injection as a blank for background subtraction.

  • Regeneration:

    • Inject the Regeneration Solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

Biotin-Avidin Pulldown Assay for Intracellular Target Engagement

This protocol is a generalized procedure for assessing the binding of a biotinylated peptide to its target protein from cell lysates.[13][14][15][16]

Objective: To confirm that biotinylated this compound can enter cells and bind to endogenous PKA-RI subunits.

Materials:

  • Biotinylated this compound

  • Control (non-biotinylated or scrambled) peptide

  • Cell line expressing PKA-RI (e.g., MDA-MB-231)

  • Cell culture reagents

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer: PBS with 0.1% Tween-20

  • SDS-PAGE sample buffer

  • Primary antibodies against PKA-RIα and PKA-RIIα

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with biotinylated this compound (e.g., 5 µM) or control peptide for a specified time (e.g., 12 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Pulldown:

    • Incubate a defined amount of cell lysate (e.g., 1 mg) with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

    • Collect the beads using a magnetic stand or by centrifugation.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PKA-RIα and PKA-RIIα.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a significant advancement in the development of selective probes for studying PKA-RI signaling. Its high affinity and isoform selectivity make it a valuable tool for dissecting the specific roles of AKAP-anchored PKA-RI in various cellular processes. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other novel AKAP disruptors, from initial in vitro validation to the confirmation of their mechanism of action in a cellular context. The continued development and application of such targeted disruptors will undoubtedly enhance our understanding of compartmentalized signaling and may pave the way for new therapeutic interventions.

References

An In-Depth Technical Guide to RI-STAD-2 in cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RI-STAD-2, a stapled peptide that acts as a selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). This guide delves into the core aspects of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization and use in studying cAMP signaling pathways.

Introduction to this compound and its Role in cAMP Signaling

Cyclic AMP (cAMP) is a crucial second messenger that regulates a multitude of cellular processes through the activation of downstream effectors, most notably Protein Kinase A (PKA). The specificity of PKA signaling is achieved through its spatial and temporal regulation, which is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, thereby ensuring the phosphorylation of appropriate substrates in response to localized cAMP signals.

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. There are two major types of PKA, type I and type II, distinguished by their regulatory subunits (RIα, RIβ and RIIα, RIIβ, respectively). The interaction between the R subunits and AKAPs is a critical node for controlling PKA activity.

This compound is a synthetically constrained, cell-permeable peptide designed to selectively bind to the docking/dimerization (D/D) domain of the PKA type I regulatory subunits (RIα and RIβ).[1] By mimicking the amphipathic α-helix of AKAPs that binds to this domain, this compound competitively inhibits the PKA-RI:AKAP interaction. This disruption displaces type I PKA from its anchored locations, providing a powerful tool to investigate the specific roles of anchored PKA-RI signaling in various physiological and pathological processes.[1]

Quantitative Data

The binding affinity of this compound for the different PKA regulatory subunit isoforms has been quantified using fluorescence polarization assays. The dissociation constants (KD) are summarized in the table below. Lower KD values indicate higher binding affinity.

CompoundPKA R-Subunit IsoformDissociation Constant (KD) (nM)Reference
This compoundRIα6.2[2]
This compoundRIβ12.1[2]
This compoundRIIα>10,000[2]
This compoundRIIβ>10,000[2]

Signaling Pathways and Mechanisms of Action

This compound functions by disrupting the scaffolding of type I PKA by AKAPs. This has significant implications for downstream signaling events that are dependent on the precise localization of PKA-RI.

RI_STAD_2_Mechanism GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_RI PKA-RI (Inactive) cAMP->PKA_RI Binds & Activates AKAP AKAP AKAP->PKA_RI Anchors PKA_C PKA-C (Inactive) PKA_C_active PKA-C (Active) PKA_RI->PKA_C_active Releases Substrate Substrate PKA_C_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound RI_STAD_2->AKAP Disrupts Interaction

Figure 1. Mechanism of action of this compound in the cAMP/PKA signaling pathway.

As depicted in Figure 1, extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. In the presence of AKAPs, this activation is localized. This compound competes with AKAPs for binding to PKA-RI, leading to the delocalization of type I PKA and altered phosphorylation of downstream substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize this compound.

Synthesis and Purification of this compound

This compound is a stapled peptide, and its synthesis involves solid-phase peptide synthesis (SPPS) followed by olefin metathesis to create the hydrocarbon staple.

Peptide_Synthesis_Workflow start Start: Resin Preparation spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) - Sequential amino acid coupling - Incorporation of non-natural  alkenyl amino acids start->spps metathesis On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) spps->metathesis cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) metathesis->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Lyophilized this compound characterization->end

Figure 2. General workflow for the synthesis and purification of this compound.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

    • Non-natural amino acids with alkenyl side chains are incorporated at specific positions to facilitate the stapling reaction.

  • On-Resin Ring-Closing Metathesis:

    • The resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) in an inert solvent like dichloromethane (DCM) to induce the formation of the hydrocarbon staple.

  • Cleavage and Deprotection:

    • The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification:

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS).

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of this compound to the PKA regulatory subunits. It relies on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate decreases, and the fluorescence polarization increases.

FP_Assay_Workflow start Start: Prepare Reagents reagents Reagents: - Fluorescently labeled peptide (e.g., FITC-RIAD) - Purified PKA R-subunits - Unlabeled this compound (competitor) - Assay Buffer start->reagents incubation Incubation: - Mix labeled peptide, R-subunit, and varying  concentrations of this compound in a 384-well plate reagents->incubation measurement Measurement: - Read fluorescence polarization on a plate reader incubation->measurement analysis Data Analysis: - Plot polarization vs. log[competitor] - Fit to a sigmoidal dose-response curve - Determine IC50 and calculate KD measurement->analysis end End: Binding Affinity (KD) analysis->end

Figure 3. Workflow for the fluorescence polarization competition binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled peptide known to bind PKA-RI (e.g., FITC-labeled RIAD).

    • Prepare stock solutions of purified PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ).

    • Prepare a serial dilution of the unlabeled competitor, this compound.

    • Assay Buffer: A suitable buffer such as phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.

  • Assay Setup (in a 384-well plate):

    • To each well, add a constant concentration of the fluorescently labeled peptide (e.g., 4 nM).

    • Add a constant concentration of the PKA R-subunit (e.g., a concentration that gives a significant polarization window).

    • Add varying concentrations of this compound.

    • Include controls for 0% inhibition (labeled peptide + R-subunit) and 100% inhibition (labeled peptide only).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the labeled peptide).

    • The dissociation constant (KD) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and KD of the fluorescently labeled peptide.

Cell-Based PKA Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of PKA substrates in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a cell line relevant to the biological question) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-12 hours) to allow for cell penetration.

  • Stimulation of PKA Activity:

    • Stimulate the cells with a PKA activator, such as Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor), to increase intracellular cAMP levels.

  • Cell Lysis:

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-VASP or a general anti-phospho-PKA substrate antibody).

    • Use a primary antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phosphorylated protein signal to the total protein or loading control signal.

    • Plot the normalized signal against the concentration of this compound to determine its inhibitory effect on PKA-mediated phosphorylation.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate that this compound disrupts the interaction between PKA-RI and an AKAP in cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells endogenously expressing or overexpressing a specific AKAP and PKA-RI.

    • Treat the cells with this compound or a control peptide.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the AKAP of interest, which is coupled to protein A/G beads.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using antibodies against the AKAP and PKA-RI.

  • Data Analysis:

    • Compare the amount of PKA-RI that co-immunoprecipitates with the AKAP in the presence and absence of this compound. A decrease in the co-precipitated PKA-RI in the this compound-treated sample indicates disruption of the interaction.

Applications in Research and Drug Development

This compound serves as a valuable research tool for:

  • Elucidating the role of anchored PKA-RI in specific signaling pathways: By selectively disrupting the PKA-RI:AKAP interaction, researchers can dissect the contribution of type I PKA to various cellular processes.

  • Validating AKAPs as potential therapeutic targets: The ability to modulate PKA signaling through AKAP disruption opens avenues for exploring therapeutic interventions in diseases where this pathway is dysregulated, such as cardiovascular diseases and cancer.[3]

  • Probing the functional consequences of PKA delocalization: this compound allows for the investigation of how the subcellular localization of PKA-RI influences substrate specificity and signaling outcomes.

Conclusion

This compound is a potent and selective tool for the study of cAMP signaling pathways. Its ability to specifically disrupt the interaction between PKA-RI and AKAPs provides a means to investigate the roles of anchored type I PKA with high precision. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of cAMP/PKA signaling.

References

Unveiling Novel Interactors of RI-STAD-2: A Technical Guide to Target Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI-STAD-2 is a synthetically constrained, cell-permeable peptide designed as a high-affinity disruptor of the interaction between the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2][3] By mimicking the amphipathic α-helix of AKAPs, this compound selectively binds to the docking/dimerization (D/D) domain of PKA-RI, thereby displacing AKAPs and modulating downstream signaling events.[1][3] While its primary targets are well-established, the full spectrum of its cellular interactors remains to be elucidated. This guide provides a comprehensive technical framework for the discovery and validation of novel targets of this compound, leveraging advanced proteomic and biophysical methodologies. A thorough understanding of both on- and off-target interactions is critical for the therapeutic development of this compound and for its utility as a chemical probe to dissect PKA-RI signaling.

This compound: Mechanism of Action and Known Interactions

This compound is an engineered peptide that offers selective inhibition of PKA type I-AKAP interactions.[3] This selectivity is crucial for dissecting the specific roles of PKA-RI isoforms in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] The engineered hydrocarbon staple in this compound enhances its helical structure, cell permeability, and stability.

Quantitative Binding Data

The binding affinity of this compound for its primary targets has been quantified, demonstrating its high affinity and selectivity. A summary of the available quantitative data is presented below.

TargetBinding Affinity (Kd)MethodReference
PKA-RIα6.2 nMSurface Plasmon Resonance (SPR)[2]
PKA-RIβ12.1 nMSurface Plasmon Resonance (SPR)[2]

The PKA-RI Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation and activation of the catalytic subunits. Activated catalytic subunits then phosphorylate a multitude of downstream substrates. AKAPs play a critical role in this pathway by tethering PKA to specific subcellular locations, thereby ensuring the spatiotemporal precision of PKA signaling. This compound disrupts this anchoring, leading to a delocalization of PKA-RI and a potential alteration of substrate phosphorylation.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand Ligand Ligand->GPCR Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binding PKA_R RI Dimer PKA_holoenzyme->PKA_R Dissociation PKA_C Active Catalytic Subunits (C) PKA_holoenzyme->PKA_C Substrates Downstream Substrates PKA_C->Substrates Phosphorylation AKAP AKAP AKAP->PKA_holoenzyme Anchoring Phospho_Substrates Phosphorylated Substrates RI_STAD_2 This compound RI_STAD_2->PKA_R Disruption Target_Discovery_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Primary Validation cluster_cellular Phase 3: Cellular Validation APMS Affinity Purification- Mass Spectrometry (AP-MS) Putative_Targets Putative Novel Targets APMS->Putative_Targets Identification Lysate Cell Lysate Lysate->APMS Incubation & Pull-down Biotin_RI_STAD_2 Biotinylated this compound Biotin_RI_STAD_2->Lysate SPR Surface Plasmon Resonance (SPR) Putative_Targets->SPR Biophysical Characterization FP Fluorescence Polarization (FP) Putative_Targets->FP Direct_Binding Direct Binding Confirmed SPR->Direct_Binding FP->Direct_Binding Cell_Assays Cell-Based Assays (e.g., Co-IP, FRET) Direct_Binding->Cell_Assays In-cellulo Confirmation Functional_Assays Functional Readouts (e.g., Reporter Assays) Direct_Binding->Functional_Assays Validated_Target Validated Novel Target Cell_Assays->Validated_Target Functional_Assays->Validated_Target

References

Methodological & Application

Application Notes and Protocols for RI-STAD-2 in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a potent and selective cell-permeable stapled peptide designed to disrupt the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] By mimicking the alpha-helical binding domain of AKAPs, this compound competitively inhibits the PKA-RI:AKAP interaction, leading to the displacement of PKA type I from its subcellular locations.[1][2][3] This tool allows for the precise investigation of the spatiotemporal dynamics of PKA signaling in live cells, offering valuable insights into cellular processes regulated by anchored PKA type I. These application notes provide detailed protocols for the use of this compound in live-cell imaging and functional assays.

Mechanism of Action

The PKA holoenzyme, a key mediator of cyclic AMP (cAMP) signaling, exists as a tetramer of two regulatory and two catalytic subunits. AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of downstream targets upon cAMP activation. This compound selectively binds to the docking and dimerization (D/D) domain of PKA-RI subunits, preventing their interaction with AKAPs. This disruption leads to the delocalization of the PKA type I holoenzyme, thereby inhibiting localized substrate phosphorylation.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Binding Affinity (Kd) for PKA-RIα 6.2 nM[4]
Binding Affinity (Kd) for PKA-RIβ 12.1 nM
Cell Permeability Yes[4]
Recommended Concentration for Live-Cell Imaging (FITC-labeled) 5 µM[5]
Recommended Incubation Time for Live-Cell Imaging 6-8 hours[5]
Molecular Weight 2401.75 g/mol

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol describes the use of a fluorescently labeled this compound (e.g., FITC-RI-STAD-2) to visualize its uptake and subcellular distribution in live cells.

Materials:

  • Live cells of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium appropriate for the cell line

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of this compound Working Solution: Prepare a working solution of fluorescently labeled this compound in pre-warmed cell culture medium. A final concentration of 5 µM is a good starting point.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing fluorescently labeled this compound.

  • Incubation: Incubate the cells for 6-8 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove excess peptide from the medium.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity. Acquire images at different z-planes to assess the intracellular localization of the peptide.

Protocol 2: Assessing the Disruption of PKA-RI:AKAP Interaction

This protocol provides a method to determine the efficacy of this compound in disrupting the interaction between PKA-RI and AKAPs in live cells using co-immunoprecipitation.

Materials:

  • Live cells of interest

  • Cell culture medium

  • This compound (unlabeled)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against a specific AKAP or PKA-RI

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary and secondary antibodies for Western blotting (against PKA-RI and the chosen AKAP)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) or a vehicle control for a specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysates with an antibody against a specific AKAP or PKA-RI overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against PKA-RI and the immunoprecipitated AKAP (or vice versa). d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: A decrease in the co-immunoprecipitated protein (e.g., less PKA-RI pulled down with the AKAP antibody) in the this compound treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hormone Hormone/ Signal GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_R Regulatory Subunit (RI) PKA_inactive->PKA_R releases PKA_C Catalytic Subunit PKA_inactive->PKA_C releases Substrate Substrate PKA_C->Substrate phosphorylates AKAP AKAP AKAP->PKA_R anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response RI_STAD_2 This compound RI_STAD_2->PKA_R binds RI_STAD_2->AKAP disrupts anchoring

Caption: PKA signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Live-Cell Imaging Seed 1. Seed cells on glass-bottom dish Culture 2. Culture for 24-48 hours Seed->Culture Prepare 3. Prepare 5 µM FITC-RI-STAD-2 Culture->Prepare Treat 4. Treat cells Prepare->Treat Incubate 5. Incubate for 6-8 hours Treat->Incubate Wash 6. Wash with PBS Incubate->Wash Image 7. Image with confocal microscope Wash->Image Analyze 8. Analyze uptake and localization Image->Analyze

Caption: Workflow for live-cell imaging with FITC-RI-STAD-2.

References

Application Notes and Protocols for RI-STAD-2: In Vitro Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically constrained, cell-permeable stapled peptide that acts as a selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2] By mimicking the AKAP binding interface, this compound competitively inhibits the PKA-RI–AKAP interaction, leading to the displacement of PKA type I from its subcellular locations and subsequent inhibition of localized PKA-mediated phosphorylation events.[2] These application notes provide detailed protocols for the in vitro use of this compound to probe the function of anchored PKA type I signaling.

Mechanism of Action

This compound selectively binds to the dimerization/docking (D/D) domain of PKA-RI subunits, preventing their association with the amphipathic helix of AKAPs. This disruption uncouples PKA type I from its specific subcellular microdomains, thereby inhibiting the phosphorylation of local substrates. This targeted approach allows for the investigation of cellular processes regulated by anchored PKA type I without directly inhibiting the catalytic activity of the PKA enzyme.

cluster_0 Anchored PKA Type I Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI Dimer AKAP->PKA_RI Anchoring PKA_C PKA-C PKA_RI->PKA_C Binding Substrate Local Substrate PKA_C->Substrate Phosphorylation pSubstrate Phosphorylated Substrate RI_STAD_2 This compound PKA_RI_2 PKA-RI Dimer RI_STAD_2->PKA_RI_2 Competitive Binding AKAP_2 AKAP PKA_RI_2->AKAP_2 Interaction Blocked

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the binding affinities and recommended concentration ranges for this compound in various in vitro applications.

Table 1: Binding Affinity of this compound for PKA Regulatory Subunits

PKA Regulatory SubunitDissociation Constant (KD)Reference
RIα6.2 nM
RIβ12.1 nM

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended ConcentrationIncubation TimeCell LinesReference
Fluorescence Polarization (Binding)4 nM (peptide)5 minutesN/A (Purified Protein)[1]
Surface Plasmon Resonance (Competition)5 µMVariesN/A (Purified Protein)[1]
Cell Permeability (FITC-labeled)5 µM8 hoursHeLa, MDA-MB-231, PC-3[3]
Inhibition of PKA Substrate Phosphorylation (Western Blot)1 - 10 µM2 - 8 hoursMDA-MB-231[3]
Immunoprecipitation (Pull-down)5 µM4 - 12 hoursMDA-MB-231[3]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound peptide (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Nuclease-free water, sterile

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

  • Based on the peptide's molecular weight (approximately 2401.75 g/mol ), calculate the volume of DMSO required to prepare a 1 mM stock solution.

  • Add the calculated volume of sterile DMSO to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

  • For aqueous-based assays, further dilutions can be made in sterile nuclease-free water or the appropriate assay buffer. Note that stapled peptides can be hydrophobic, and it is recommended to prepare aqueous solutions fresh.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -20°C or -80°C.

start Lyophilized This compound dissolve Dissolve in DMSO to 1 mM start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot dilute Dilute in Assay Buffer for Working Solution dissolve->dilute store Store at -20°C or -80°C aliquot->store end Use in Assay dilute->end

Figure 2: Workflow for this compound Stock Solution Preparation.
Cell Culture and Treatment

Materials:

  • HeLa, MDA-MB-231, or other appropriate cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (1 mM in DMSO)

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Prepare the desired working concentration of this compound by diluting the stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent toxicity.

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • For control experiments, treat a parallel set of cells with a medium containing the same concentration of DMSO.

  • Incubate the cells for the desired period (e.g., 2 to 8 hours) before proceeding with downstream analysis.

Assessing Disruption of PKA-RI/AKAP Interaction by Western Blot

This protocol assesses the downstream effects of this compound by monitoring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), at Ser133.

Materials:

  • Treated and control cell lysates

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer (optional, for reprobing)

Procedure:

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Reprobing (Optional):

    • To probe for total CREB or a loading control, the membrane can be stripped using a stripping buffer and then re-blocked and re-probed with the respective primary antibody.

start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block pri_ab Primary Antibody (e.g., anti-pCREB) block->pri_ab sec_ab Secondary Antibody (HRP-conjugated) pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect reprobe Strip and Reprobe (Total CREB, Actin) detect->reprobe

Figure 3: Western Blot Workflow for Assessing PKA Substrate Phosphorylation.
Fluorescence Polarization (FP) Assay for Direct Binding

This assay measures the direct binding of fluorescently labeled this compound to purified PKA-RI subunits.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

  • Purified PKA-RIα or RIβ protein

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a constant concentration of fluorescently labeled this compound (e.g., 4 nM) in FP Assay Buffer.

  • Prepare a serial dilution of the purified PKA-RI protein in FP Assay Buffer.

  • In a 384-well plate, add the fluorescently labeled this compound to each well.

  • Add the serially diluted PKA-RI protein to the wells. Include wells with only the labeled peptide (no protein) as a control for minimum polarization and wells with a high concentration of an unlabeled competitor to determine maximum polarization.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the KD by fitting the data to a one-site binding model using appropriate software.

References

Application Notes and Protocols for RI-STAD-2 Peptide Delivery into Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically engineered, cell-permeable "stapled" peptide that serves as a potent and selective disruptor of the protein-protein interaction (PPI) between A-Kinase Anchoring Proteins (AKAPs) and the type I (RI) regulatory subunits of Protein Kinase A (PKA).[1] By mimicking the alpha-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, thereby displacing AKAPs and uncoupling the PKA holoenzyme from its specific subcellular locations.[1] This disruption of PKA signaling complexes provides a powerful tool to investigate the spatiotemporal dynamics of PKA-RI signaling pathways and their role in various cellular processes, including cardiovascular disease and cancer.[1] The hydrocarbon staple enhances the peptide's helicity, proteolytic resistance, and cell permeability, making it a valuable probe for cell-based assays.

Mechanism of Action

This compound selectively targets the PKA-RI subunits with high affinity, leaving the PKA-RII isoforms largely unaffected. This selectivity allows for the specific interrogation of type I PKA signaling pathways. Upon entering the cell, this compound binds to the D/D domain of PKA-RI, preventing its interaction with AKAPs. This leads to the delocalization of the PKA-RI holoenzyme and inhibits the phosphorylation of substrates specifically targeted by anchored type I PKA.

Data Presentation

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Molecular Weight 2401.75 g/mol
Formula C109H181N25O35
Sequence LXQYAXQLADQIIKEATEK (Modifications: Leu-1 = NH2-PEG3-CH2-CO-Leu, X = (S)-2-(4-pentenyl)alanine, X-2 and X-6 stapled)
Binding Affinity (Kd) for PKA-RIα 6.2 nM
Binding Affinity (Kd) for PKA-RIβ 12.1 nM

Signaling Pathway Disruption by this compound

RI_STAD_2_Pathway cluster_0 Normal PKA-RI Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI (D/D Domain) AKAP->PKA_RI Anchoring PKA_C PKA Catalytic Subunit PKA_RI->PKA_C Binding Substrate Localized Substrate PKA_C->Substrate Phosphorylation pSubstrate Phosphorylated Substrate RI_STAD_2 This compound PKA_RI_2 PKA-RI (D/D Domain) RI_STAD_2->PKA_RI_2 Competitive Binding PKA_C_2 Delocalized PKA Holoenzyme PKA_RI_2->PKA_C_2 Remains Bound Substrate_2 Localized Substrate No_Phos No Phosphorylation Substrate_2->No_Phos

Caption: this compound competitively inhibits AKAP binding to PKA-RI, leading to delocalization of the PKA holoenzyme and preventing substrate phosphorylation.

Experimental Protocols

Protocol 1: Assessment of this compound Cellular Uptake by Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake of this compound using a fluorescently labeled version of the peptide.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Peptide Incubation: Prepare a working solution of FITC-RI-STAD-2 in complete cell culture medium at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the peptide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for FITC (or other fluorophore) and DAPI.

Experimental Workflow for Cellular Uptake:

Cellular_Uptake_Workflow Start Seed Cells on Coverslips Incubate_Peptide Incubate with FITC-RI-STAD-2 Start->Incubate_Peptide Wash_1 Wash with PBS (3x) Incubate_Peptide->Wash_1 Fix Fix with 4% PFA Wash_1->Fix Wash_2 Wash with PBS (2x) Fix->Wash_2 Counterstain Counterstain with DAPI Wash_2->Counterstain Wash_3 Wash with PBS (2x) Counterstain->Wash_3 Mount Mount on Slides Wash_3->Mount Image Confocal Microscopy Mount->Image

Caption: Workflow for visualizing the cellular uptake of fluorescently labeled this compound.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PKA-RI:AKAP Interaction

This protocol uses a biotinylated version of this compound to pull down its binding partners and demonstrate the disruption of the native PKA-RI:AKAP complex.

Materials:

  • Biotinylated this compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Antibodies: anti-PKA-RIα, anti-PKA-RIIα, and anti-pan-AKAP

  • SDS-PAGE gels and Western blot reagents

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with biotinylated this compound (e.g., 5-10 µM) or a vehicle control for the desired time (e.g., 4-12 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with unconjugated beads/resin for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Pull-down: Add streptavidin-conjugated beads to the lysate and incubate overnight at 4°C with gentle rotation to pull down the biotinylated this compound and its interacting proteins.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PKA-RIα, PKA-RIIα, and an appropriate AKAP. Analyze the results to confirm the specific pull-down of PKA-RIα and the absence of PKA-RIIα and AKAPs.

Logical Relationship for Co-IP Experiment:

CoIP_Logic cluster_results Expected Results Input Cell Lysate (Treated with Biotin-RI-STAD-2) PullDown Streptavidin Pull-down Input->PullDown Elution Elution PullDown->Elution WB Western Blot Analysis Elution->WB PKA_RI PKA-RI Detected WB->PKA_RI PKA_RII PKA-RII Not Detected WB->PKA_RII AKAP AKAP Not Detected (or reduced) WB->AKAP

Caption: Logical flow and expected outcomes for the Co-IP experiment.

Protocol 3: FRET-Based Assay to Measure Inhibition of Anchored PKA Activity

This protocol utilizes a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter), to measure the effect of this compound on PKA activity at specific subcellular locations.

Materials:

  • Cell line of interest

  • AKAR biosensor plasmid (e.g., PM-AKAR for plasma membrane-targeted PKA activity)

  • Transfection reagent

  • This compound peptide

  • PKA agonist (e.g., Forskolin or Isoproterenol)

  • Live-cell imaging medium

  • Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)

Procedure:

  • Transfection: Transfect the cells with the AKAR biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for biosensor expression.

  • Pre-incubation: Replace the culture medium with live-cell imaging medium and pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 1 hour at 37°C.

  • Baseline Imaging: Acquire baseline FRET images of the cells by capturing both CFP and YFP emission upon CFP excitation.

  • Stimulation: Add a PKA agonist (e.g., 50 µM Forskolin) to the medium and continue to acquire FRET images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the FRET ratio (YFP/CFP) for each cell over time. A decrease in the FRET ratio upon PKA activation is indicative of PKA activity. Compare the change in FRET ratio between this compound treated and control cells. A diminished FRET response in the presence of this compound indicates the inhibition of anchored PKA activity.

Table 2: Representative Data from a FRET-Based PKA Activity Assay

TreatmentBaseline FRET Ratio (YFP/CFP)FRET Ratio after PKA Agonist% Change in FRET Ratio
Vehicle Control 1.5 ± 0.11.1 ± 0.08-26.7%
This compound (5 µM) 1.5 ± 0.11.4 ± 0.09-6.7%

Note: The values in this table are hypothetical and for illustrative purposes only. The direction of FRET change may vary depending on the specific AKAR biosensor used.

References

Application Notes and Protocols for RI-STAD-2 in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a high-affinity, cell-permeable stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By mimicking the alpha-helical AKAP binding domain, this compound competitively inhibits the PKA-RI/AKAP interaction, thereby displacing PKA type I from its subcellular signaling scaffolds.[1] This targeted disruption allows for the specific investigation of AKAP-anchored PKA type I signaling pathways in various cellular processes and disease models.[1]

These application notes provide a comprehensive guide to utilizing this compound in immunoprecipitation (IP) and pull-down assays to study and validate its interaction with PKA-RI and to investigate the disruption of the PKA-RI/AKAP complex.

Mechanism of Action

This compound functions as an AKAP disruptor by selectively binding to the dimerization/docking (D/D) domain of PKA-RI subunits (RIα and RIβ).[1] This high-affinity interaction physically blocks the binding of AKAPs to PKA-RI, leading to the delocalization of the PKA type I holoenzyme from its specific subcellular locations. The consequence is an inhibition of downstream signaling events that are dependent on the precise spatial organization of PKA by AKAPs.

RI_STAD_2_Mechanism cluster_0 Normal PKA-RI Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI AKAP->PKA_RI Anchoring PKA_C PKA-C PKA_RI->PKA_C Binding Substrate Substrate PKA_C->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate RI_STAD_2 This compound PKA_RI_2 PKA-RI RI_STAD_2->PKA_RI_2 High-Affinity Binding AKAP_2 AKAP AKAP_2->PKA_RI_2 Interaction Blocked PKA_C_2 PKA-C

Figure 1. Mechanism of this compound action.

Quantitative Data

The binding affinity and inhibitory constants of this compound are critical parameters for designing and interpreting experiments. The following table summarizes key quantitative data for this compound.

ParameterValueSubunitMethodReference
Dissociation Constant (KD)6.2 nMPKA-RIαSurface Plasmon Resonance
Dissociation Constant (KD)12.1 nMPKA-RIβSurface Plasmon Resonance

Experimental Protocols

This section provides detailed protocols for using this compound in immunoprecipitation and pull-down assays.

Protocol 1: Co-Immunoprecipitation to Demonstrate Disruption of the PKA-RI/AKAP Interaction

This protocol is designed to demonstrate that this compound can disrupt the interaction between PKA-RI and a known AKAP interaction partner in a cellular context.

Materials:

  • Cells expressing endogenous or overexpressed PKA-RI and an AKAP of interest

  • This compound (and a scrambled peptide control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the AKAP of interest for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Antibodies for Western blotting: anti-PKA-RI and anti-AKAP

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or a scrambled control peptide for a specified time (e.g., 4-12 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with the anti-AKAP antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Resuspend the beads in elution buffer and boil for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PKA-RI and the AKAP.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Expected Results:

A decrease in the amount of PKA-RI co-immunoprecipitated with the AKAP in cells treated with this compound compared to control cells, indicating the disruption of their interaction.

CoIP_Workflow start Start: Treat cells with This compound or control lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-AKAP antibody lysis->ip wash Wash beads ip->wash elute Elute proteins wash->elute wb Western Blot for PKA-RI and AKAP elute->wb end End: Analyze disruption wb->end

Figure 2. Co-immunoprecipitation workflow.
Protocol 2: Biotinylated this compound Pull-Down Assay

This protocol is used to directly demonstrate the interaction between this compound and PKA-RI in a cellular lysate. A biotinylated version of this compound is required.

Materials:

  • Cells expressing endogenous or overexpressed PKA-RI

  • Biotinylated this compound (and a biotinylated scrambled peptide control)

  • Cell lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Antibody for Western blotting: anti-PKA-RI

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with biotinylated this compound (e.g., 5 µM) or a biotinylated scrambled control peptide for the desired time (e.g., 1-4 hours).[2]

    • Lyse the cells as described in Protocol 1.

  • Pull-Down:

    • Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to pull down the biotinylated peptide and any bound proteins.

  • Washing:

    • Pellet the beads.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins as described in Protocol 1.

    • Analyze the eluate by Western blotting using an anti-PKA-RI antibody.

Expected Results:

The detection of PKA-RI in the pull-down from cells treated with biotinylated this compound, but not in the control (biotinylated scrambled peptide), confirming a direct interaction.

PullDown_Workflow start Start: Treat cells with biotinylated this compound lysis Cell Lysis start->lysis pulldown Pull-down with Streptavidin beads lysis->pulldown wash Wash beads pulldown->wash elute Elute proteins wash->elute wb Western Blot for PKA-RI elute->wb end End: Confirm interaction wb->end

Figure 3. Biotinylated pull-down workflow.

Data Presentation

The results from immunoprecipitation experiments can be quantified by densitometry of the Western blot bands. The data should be presented in a clear and organized manner to allow for easy comparison.

Table 2: Example of Semi-Quantitative Analysis of PKA-RI/AKAP Interaction Disruption

TreatmentPKA-RI in IP (Arbitrary Units)AKAP in IP (Arbitrary Units)Normalized PKA-RI/AKAP Ratio% Disruption
Vehicle Control100012000.830%
Scrambled Peptide98011800.830%
This compound (1 µM)65011900.5534%
This compound (5 µM)32012100.2669%
This compound (10 µM)15011950.1384%

Troubleshooting

IssuePossible CauseSuggestion
High Background Insufficient washing, non-specific antibody binding, or peptide aggregation.Increase the number of washes, use a pre-clearing step, include an isotype control antibody, and ensure the peptide is fully solubilized.
No or Weak Signal Inefficient immunoprecipitation, low protein expression, or ineffective peptide treatment.Optimize antibody concentration and incubation time, confirm protein expression in the input, and try a higher concentration or longer incubation time for this compound.
Inconsistent Results Variability in cell culture, lysis, or washing steps.Standardize all experimental procedures, use fresh buffers, and perform replicates.

Conclusion

This compound is a powerful and selective tool for investigating the role of AKAP-anchored PKA type I signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in immunoprecipitation and pull-down assays to validate its mechanism of action and to explore its effects on specific protein-protein interactions within the PKA signaling pathway. Careful experimental design, including appropriate controls and quantitative analysis, will yield robust and reproducible data for advancing research in this area.

References

Application Notes and Protocols for RI-STAD-2 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically engineered, cell-permeable, and high-affinity stapled peptide that functions as a selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By mimicking the alpha-helical domain of AKAPs that binds to the dimerization and docking (D/D) domain of PKA-RI, this compound effectively displaces PKA-RI from its anchored locations within the cell.[1] This targeted disruption allows for the precise investigation of the spatiotemporal regulation of PKA signaling, making this compound a valuable tool for studying cellular processes where localized PKA activity is crucial, such as in cardiovascular disease and cancer.[1] These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) staining to visualize its effects on PKA localization and downstream signaling events.

Mechanism of Action

The specificity of cellular signaling is often maintained by scaffolding proteins that organize signaling components into discrete complexes at specific subcellular locations. AKAPs are a family of scaffolding proteins that tether PKA to various cellular structures, thereby ensuring that PKA-mediated phosphorylation of substrates occurs at the right place and time.[2][3] The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released to phosphorylate their targets. There are two major isoforms of the PKA regulatory subunits, RI and RII. This compound is designed to selectively interfere with the AKAP-PKA-RI interaction.[4]

Diagram of this compound Mechanism of Action

RI_STAD_2_Mechanism Figure 1: Mechanism of this compound Action cluster_0 Normal PKA-RI Anchoring cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI D/D Domain AKAP->PKA_RI Binding PKA_C PKA Catalytic Subunit PKA_RI->PKA_C Sequesters RI_STAD_2 This compound PKA_RI_2 PKA-RI D/D Domain RI_STAD_2->PKA_RI_2 High-Affinity Binding AKAP_2 AKAP PKA_RI_2->AKAP_2 Interaction Blocked PKA_C_2 PKA Catalytic Subunit PKA_RI_2->PKA_C_2 Release/Relocalization Downstream Altered Downstream Signaling PKA_C_2->Downstream Leads to

Caption: this compound competitively inhibits the AKAP-PKA-RI interaction, leading to delocalization of PKA.

Quantitative Data

The binding affinity of this compound for the alpha and beta isoforms of the PKA type I regulatory subunit (PKA-RIα and PKA-RIβ) has been determined through fluorescence polarization assays. The dissociation constants (KD) are summarized in the table below.

Target SubunitDissociation Constant (KD)
PKA-RIα6.2 nM
PKA-RIβ12.1 nM

Table 1: Binding affinities of this compound for PKA-RI isoforms.

Experimental Protocols

The following protocols provide a general framework for using this compound in immunofluorescence experiments. Optimization of parameters such as cell type, this compound concentration, and incubation time may be required.

Protocol 1: Immunofluorescence Staining of PKA-RI Subunit Relocalization

This protocol is designed to visualize the displacement of the PKA-RI subunit from its anchored locations following treatment with this compound.

Materials:

  • Cells cultured on glass coverslips or chamber slides

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against PKA-RIα or PKA-RIβ

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Dilute this compound in complete cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).

    • Incubate cells with the this compound-containing medium for a specified time (e.g., 2-8 hours). Include a vehicle-only control.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5][6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[5][6]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6][7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against PKA-RI in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[6]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[6][8]

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Compare the subcellular localization of the PKA-RI subunit in this compound-treated cells versus control cells.

Diagram of Immunofluorescence Workflow

IF_Workflow Figure 2: Experimental Workflow for Immunofluorescence cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Analysis Seed_Cells 1. Seed Cells on Coverslips Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Fixation 3. Fixation (e.g., 4% PFA) Treat_Cells->Fixation Permeabilization 4. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-PKA-RI) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mount 9. Mount Coverslip Counterstain->Mount Image 10. Fluorescence Microscopy Mount->Image Analyze 11. Analyze PKA-RI Relocalization Image->Analyze

References

Application Notes and Protocols for RI-STAD-2 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically engineered, cell-permeable stapled peptide that acts as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory (RI) subunits of Protein Kinase A (PKA).[1] By selectively interfering with this protein-protein interaction, this compound provides a powerful tool to investigate the specific roles of anchored PKA type I signaling in various physiological and pathological processes, including cardiovascular diseases.[1][2] AKAPs compartmentalize PKA at distinct subcellular locations, ensuring the specific phosphorylation of downstream targets, which is crucial for the regulation of cardiac function.[3][4] Dysregulation of AKAP-PKA signaling has been implicated in the pathogenesis of heart failure, cardiac hypertrophy, and arrhythmias.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its potential application in preclinical cardiovascular disease models.

Mechanism of Action

This compound is a conformationally constrained peptide that mimics the RI-binding domain of AKAPs.[1] This allows it to competitively and selectively bind to the docking and dimerization (D/D) domain of PKA RI subunits (RIα and RIβ), thereby displacing them from their natural AKAP scaffolds.[1] This disruption uncouples PKA type I from its specific subcellular locations, leading to a delocalized PKA signal and preventing the phosphorylation of specific substrates involved in cardiac pathophysiology.[1][5] The "stapled" nature of the peptide enhances its helical structure, proteolytic resistance, and cell permeability, making it suitable for in vitro and potentially in vivo studies.[6]

Data Presentation

In Vitro Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound to the human PKA RIα and RIβ subunits, as determined by fluorescence polarization assays.

Target ProteinThis compound Dissociation Constant (Kd) (nM)Reference
PKA RIα6.2
PKA RIβ12.1

This data indicates that this compound is a high-affinity ligand for both PKA RI isoforms.

Signaling Pathway and Experimental Workflow Diagrams

AKAP-PKA Signaling Pathway and Disruption by this compound

cluster_0 Normal AKAP-PKA-RI Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI (inactive) AKAP->PKA_RI Anchoring PKA_C PKA-C (inactive) PKA_RI->PKA_C Substrate Substrate PKA_C->Substrate Phosphorylation (upon cAMP activation) pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound PKA_RI_2 PKA-RI (displaced) RI_STAD_2->PKA_RI_2 Competitive Binding AKAP_2 AKAP PKA_RI_2->AKAP_2 Interaction Blocked PKA_C_2 PKA-C (inactive) PKA_RI_2->PKA_C_2 Substrate_2 Substrate

Caption: Mechanism of this compound action on AKAP-PKA-RI signaling.

General Experimental Workflow for In Vivo Cardiovascular Models

Model Induce Cardiovascular Disease Model (e.g., MI, TAC, Atherosclerosis) Treatment Administer this compound or Vehicle Control (e.g., i.p., osmotic pump) Model->Treatment Monitoring Monitor Disease Progression (e.g., Echocardiography, Blood Pressure) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Gene Expression, Biochemical Assays) Monitoring->Endpoint Data Data Analysis and Comparison Endpoint->Data

Caption: General workflow for testing this compound in animal models.

Experimental Protocols

Note: As of the date of this document, there are no published studies detailing the in vivo use of this compound in specific cardiovascular disease models. The following protocols are therefore proposed experimental designs based on established animal models of cardiovascular disease and common practices for in vivo peptide administration. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal dosing, route, and frequency of administration for this compound.

Protocol 1: Evaluation of this compound in a Mouse Model of Cardiac Hypertrophy

Objective: To determine the effect of disrupting AKAP-PKA RI signaling with this compound on the development of pressure-overload-induced cardiac hypertrophy.

Animal Model: Transverse Aortic Constriction (TAC) in mice (e.g., C57BL/6).[7]

Materials:

  • This compound (lyophilized powder)

  • Sterile saline or other appropriate vehicle

  • Osmotic minipumps (e.g., Alzet)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for TAC procedure

  • Echocardiography system with a high-frequency transducer

  • Histology reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stains)

  • Reagents for RNA and protein extraction and analysis (qRT-PCR, Western blot)

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Baseline Measurements: Perform baseline echocardiography to assess cardiac function and dimensions.

  • Surgical Procedure (TAC):

    • Anesthetize the mice.

    • Perform the TAC procedure to induce pressure overload on the left ventricle.[7]

    • In a sham group, perform the same surgical procedure without constricting the aorta.

  • Treatment Administration:

    • Immediately following the TAC or sham surgery, implant osmotic minipumps subcutaneously for continuous delivery of either this compound or vehicle.

    • Proposed Dosing: A starting dose range of 1-10 mg/kg/day could be explored based on typical in vivo doses for stapled peptides.[8] The final dose should be determined by pilot studies.

  • In-Life Monitoring:

    • Monitor the animals daily for signs of distress.

    • Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-TAC) to measure left ventricular wall thickness, internal dimensions, and systolic function (ejection fraction, fractional shortening).

  • Endpoint Analysis (e.g., at 4 weeks):

    • Humanely euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Histology: Fix a portion of the heart in formalin, embed in paraffin, and section for H&E staining (to measure cardiomyocyte cross-sectional area) and Masson's trichrome staining (to assess fibrosis).[7]

    • Molecular Analysis: Snap-freeze a portion of the ventricle in liquid nitrogen for subsequent RNA and protein analysis.

      • qRT-PCR: Measure the expression of hypertrophic markers (e.g., Nppa, Nppb, Myh7).

      • Western Blot: Assess the phosphorylation status of PKA substrates and other relevant signaling proteins.

Protocol 2: Evaluation of this compound in a Mouse Model of Myocardial Infarction (MI)

Objective: To investigate the effect of this compound on infarct size, cardiac remodeling, and function following myocardial ischemia-reperfusion injury.

Animal Model: Myocardial ischemia-reperfusion (I/R) injury in mice (e.g., C57BL/6).[9]

Materials:

  • This compound

  • Sterile saline or vehicle

  • Anesthetics

  • Surgical instruments for MI procedure

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC)

  • Evans blue dye

  • Histology and molecular analysis reagents as in Protocol 1

Procedure:

  • Animal Acclimatization and Baseline Measurements: As described in Protocol 1.

  • Surgical Procedure (MI):

    • Anesthetize the mice and perform a thoracotomy.

    • Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30-45 minutes) to induce ischemia.

    • Release the ligature to allow for reperfusion.[9]

  • Treatment Administration:

    • Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection).

    • Proposed Dosing and Timing: A bolus dose (e.g., 1-10 mg/kg) could be administered shortly before or at the onset of reperfusion, as this is a critical window for injury.[10] Subsequent daily injections for a short period (e.g., 3-7 days) could also be considered.

  • Infarct Size Assessment (at 24 hours post-MI):

    • In a subset of animals, re-occlude the LAD and perfuse the heart with Evans blue dye to delineate the area at risk.

    • Slice the heart and stain with TTC to differentiate viable (red) from infarcted (white) tissue.[9]

    • Calculate the infarct size as a percentage of the area at risk.

  • Long-term Functional and Remodeling Assessment (e.g., at 4 weeks post-MI):

    • In another cohort of animals, perform serial echocardiography to assess left ventricular function, dimensions, and remodeling over time.

  • Endpoint Analysis (at 4 weeks):

    • Perform endpoint analysis as described in Protocol 1, with a focus on fibrosis in the infarct and border zones, and markers of heart failure.

Protocol 3: Evaluation of this compound in a Mouse Model of Atherosclerosis

Objective: To determine if selective disruption of AKAP-PKA RI signaling with this compound can modulate the development of atherosclerotic plaques.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet.[11]

Materials:

  • This compound

  • Sterile saline or vehicle

  • ApoE-/- mice

  • High-fat "Western" diet

  • Osmotic minipumps

  • Reagents for lipid analysis (cholesterol, triglycerides)

  • Oil Red O stain

  • Histology and molecular analysis reagents

Procedure:

  • Animal and Diet:

    • Start male ApoE-/- mice (e.g., 6-8 weeks old) on a high-fat diet to induce atherosclerosis.

  • Treatment Administration:

    • After a period of diet-induced hypercholesterolemia (e.g., 4 weeks), implant osmotic minipumps for chronic administration of this compound or vehicle.

    • Proposed Dosing: A dose range of 1-10 mg/kg/day could be tested over the treatment period.[8]

  • In-Life Monitoring:

    • Monitor body weight and food intake.

    • Collect blood samples periodically to measure plasma lipid levels.

  • Endpoint Analysis (e.g., after 8-12 weeks of treatment):

    • Humanely euthanize the animals and perfuse the vasculature with saline followed by formalin.

    • Atherosclerotic Plaque Analysis:

      • Excise the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.[11]

      • Section the aortic root for histological analysis of plaque size and composition (e.g., macrophage content, collagen content) using specific stains.

    • Molecular Analysis: Analyze plaque or aortic tissue for markers of inflammation and PKA signaling.

Conclusion

This compound is a valuable research tool for dissecting the role of anchored PKA type I signaling in cardiovascular health and disease. While in vivo data in cardiovascular models is currently lacking, the protocols outlined above provide a framework for researchers to begin investigating the therapeutic potential of selectively disrupting the AKAP-PKA RI interaction in preclinical models of cardiac hypertrophy, myocardial infarction, and atherosclerosis. Careful optimization of dosing and administration will be critical for the successful application of this novel peptide inhibitor in vivo.

References

Application Notes and Protocols for RI-STAD-2 in Neuronal Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 (RI-STapled Anchoring Disruptor 2) is a high-affinity, cell-permeable stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1][2][3][4] By mimicking the α-helical domain of AKAPs that binds to the dimerization/docking (D/D) domain of PKA-RI, this compound effectively displaces PKA-RI from its anchored locations within the cell.[2] This targeted disruption allows for the specific investigation of AKAP-mediated PKA type I signaling pathways in various cellular processes, including neuronal signaling. These application notes provide detailed protocols for the use of this compound in research settings.

Mechanism of Action

The specificity of PKA signaling is achieved through its compartmentalization within the cell, a process mediated by AKAPs. AKAPs act as scaffolds, tethering PKA to specific subcellular locations, thereby ensuring the phosphorylation of nearby substrates in response to localized cyclic AMP (cAMP) signals. This compound is a tool to investigate this localized signaling by competitively inhibiting the binding of PKA-RI to AKAPs.[2][5] This leads to the delocalization of the PKA-RI subunit, preventing its activation at specific signaling hubs and allowing for the elucidation of the functional consequences of disrupting these localized signaling events.

This compound Mechanism of Action cluster_0 Normal PKA-RI Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI AKAP->PKA_RI Anchors PKA_C PKA-C PKA_RI->PKA_C Inhibits PKA_RI_2 PKA-RI Delocalized Substrate Substrate PKA_C->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate RI_STAD_2 This compound RI_STAD_2->PKA_RI_2 Binds & Displaces AKAP_2 AKAP PKA_C_2 PKA-C Substrate_2 Substrate PKA_C_2->Substrate_2 Phosphorylation Inhibited

Mechanism of this compound action.

Quantitative Data

This compound exhibits high affinity and selectivity for the RI subunits of PKA. The dissociation constants (KD) have been determined, demonstrating its potent disruptive capabilities.

SubunitDissociation Constant (KD)
PKA RIα6.2 nM[3]
PKA RIβ12.1 nM[3]

Experimental Protocols

Peptide Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

  • Storage of Lyophilized Peptide : Upon receipt, store the lyophilized peptide at -20°C or -80°C for long-term storage, protected from light.[6][7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Reconstitution : For a stock solution, reconstitute the peptide in a high-quality, sterile solvent such as DMSO or sterile water. The choice of solvent may depend on the specific experimental requirements and the final desired concentration. For cellular assays, it is crucial to ensure the final solvent concentration is not cytotoxic.

  • Storage of Stock Solutions : Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]

Protocol 1: In-Cell PKA Activity Assay using a FRET-based Biosensor

This protocol describes how to measure the effect of this compound on PKA activity in living cells using a Förster Resonance Energy Transfer (FRET)-based PKA biosensor, such as AKAR4.

Workflow for FRET-based PKA Activity Assay start Start cell_culture Seed cells expressing PKA FRET biosensor in imaging plates start->cell_culture pre_incubation Pre-incubate cells with This compound (e.g., 1 µM) or control for 1 hour cell_culture->pre_incubation baseline Acquire baseline FRET signal pre_incubation->baseline stimulation Stimulate cells with a PKA activator (e.g., isoproterenol) baseline->stimulation fret_measurement Measure FRET signal over time stimulation->fret_measurement analysis Analyze changes in FRET ratio to determine PKA activity fret_measurement->analysis end End analysis->end

Workflow for FRET-based PKA Activity Assay.

Materials:

  • Cells expressing a PKA FRET biosensor (e.g., HEK293 or neuronal cells with AKAR4)

  • This compound

  • Scrambled control peptide

  • PKA activator (e.g., isoproterenol, forskolin)

  • Imaging medium (e.g., HBSS)

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Plating: Plate the cells expressing the PKA FRET biosensor onto a suitable imaging dish or plate. Allow the cells to adhere and grow to the desired confluency.

  • Peptide Preparation: Prepare working solutions of this compound and a scrambled control peptide in imaging medium. A final concentration of 1 µM for this compound is a good starting point based on published studies.[4]

  • Pre-incubation: Replace the culture medium with the imaging medium containing either this compound or the scrambled control peptide. Incubate the cells for 1 hour at 37°C.[4]

  • Baseline Imaging: Mount the imaging dish on the fluorescence microscope. Acquire baseline FRET images for a few minutes before stimulation.

  • Cell Stimulation: Add the PKA activator to the imaging medium to stimulate PKA activity.

  • Time-Lapse Imaging: Immediately after adding the activator, start acquiring time-lapse FRET images for a defined period (e.g., 10-15 minutes).

  • Data Analysis: Analyze the changes in the FRET ratio (e.g., YFP/CFP emission ratio) over time. A decrease in the FRET signal in this compound treated cells compared to the control indicates a disruption of anchored PKA signaling.[4]

Protocol 2: Co-Immunoprecipitation to Demonstrate Disruption of AKAP-PKA-RI Interaction

This protocol details a co-immunoprecipitation (Co-IP) experiment to demonstrate that this compound disrupts the interaction between an AKAP and PKA-RI in cells.

Materials:

  • Neuronal cell line or primary neurons

  • This compound

  • Scrambled control peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against a specific AKAP (e.g., AKAP150) or PKA-RIα

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-PKA-RIα and anti-AKAP)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a scrambled control peptide at a desired concentration (e.g., 5 µM) for a specified time (e.g., 4-12 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.

  • Immunoprecipitation:

    • To a defined amount of protein lysate, add the primary antibody (e.g., anti-AKAP150). Incubate with gentle rotation at 4°C for 2-4 hours or overnight.

    • Add Protein A/G beads and continue to incubate with gentle rotation at 4°C for another 1-2 hours.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads three to five times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against PKA-RIα and the immunoprecipitated AKAP.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Analysis: A reduced amount of co-immunoprecipitated PKA-RIα in the this compound treated sample compared to the control sample indicates that this compound has disrupted the AKAP-PKA-RI interaction.

Logical Flow of Co-Immunoprecipitation Experiment start Start treatment Treat cells with This compound or Scrambled Control start->treatment lysis Lyse cells and prepare protein extracts treatment->lysis ip Immunoprecipitate AKAP of interest lysis->ip wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute wb Analyze eluates by Western Blot for PKA-RI elute->wb result Reduced PKA-RI signal in This compound lane indicates disruption wb->result end End result->end

Logical Flow of a Co-IP Experiment.

Conclusion

This compound is a powerful and selective tool for the investigation of AKAP-PKA type I signaling in neuronal and other cell types. The provided protocols offer a framework for utilizing this stapled peptide to dissect the intricate roles of localized PKA signaling in cellular function and disease. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for the Synthesis and Use of RI-STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of RI-STAD-2, a potent and selective stapled peptide disruptor of the A-Kinase Anchoring Protein (AKAP) interaction with the type I regulatory subunit of Protein Kinase A (PKA-RI).[1] Developed as a tool to investigate the spatiotemporal regulation of PKA signaling, this compound offers enhanced cell permeability and biological stability compared to its linear counterparts. These application notes detail the complete protocol for the solid-phase synthesis of this compound, its purification and characterization, and its use in cell-based assays to probe PKA signaling pathways.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation. The specificity of PKA signaling is, in large part, governed by A-Kinase Anchoring Proteins (AKAPs), which compartmentalize the kinase to distinct subcellular locations. The interaction between PKA and AKAPs is a critical regulatory node, and its disruption can elucidate the function of localized PKA signaling in both normal physiology and disease.

This compound is a chemically-stapled peptide designed to selectively interfere with the binding of AKAPs to the PKA-RI subunit. The hydrocarbon staple locks the peptide in an alpha-helical conformation, mimicking the AKAP binding domain and leading to high-affinity binding to PKA-RI.[2] Its cell-permeable nature makes it a valuable tool for studying anchored PKA-RI signaling in living cells.[3]

Data Presentation

Quantitative Data Summary

The binding affinity of this compound for the different PKA regulatory subunit isoforms has been determined, highlighting its selectivity for the type I isoforms.

PKA Regulatory Subunit IsoformDissociation Constant (KD)
PKA-RIα6.2 nM
PKA-RIβ12.1 nM

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-(4-pentenyl)alanine)

  • NH2-PEG3-CH2-COOH

  • Coupling reagents: HCTU (or HATU/HOAt)

  • Base: Diisopropylethylamine (DIPEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Ring-Closing Metathesis (RCM) catalyst: Grubbs' first-generation catalyst

  • RCM solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Peptide Sequence: LXQYAXQLADQIIKEATEK

  • L (1): Modified with NH2-PEG3-CH2-CO at the N-terminus.

  • X (2 and 6): (S)-2-(4-pentenyl)alanine, stapled via ring-closing metathesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first amino acid (Fmoc-Lys(Boc)-OH) using 4 equivalents of the amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Agitate for 2 hours.

  • Peptide Chain Elongation:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Agitate for 2 hours. For the incorporation of Fmoc-(S)-2-(4-pentenyl)alanine, extend the coupling time to 4 hours.

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • N-terminal Modification:

    • After coupling the final amino acid (Leu), deprotect the N-terminus.

    • Couple NH2-PEG3-CH2-COOH using the standard coupling procedure.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin with DCM.

    • Swell the resin in degassed DCE for 30 minutes.

    • Add Grubbs' first-generation catalyst (0.15 equivalents relative to resin loading) dissolved in a minimal amount of degassed DCE.

    • Agitate the reaction mixture under an inert atmosphere (nitrogen or argon) for 4 hours at room temperature.[4][5]

    • Repeat the catalyst addition and reaction for another 4 hours to ensure complete cyclization.

    • Wash the resin extensively with DCM and DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

    • Air-dry the crude peptide pellet.

Protocol 2: Purification and Characterization of this compound

Materials:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by RP-HPLC using a C18 column.

    • Elute the peptide using a linear gradient of mobile phase B (e.g., 5-65% over 30 minutes).

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.[6][7]

  • Characterization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

    • Store the lyophilized peptide at -20°C or -80°C.

Protocol 3: Western Blot Analysis of PKA Substrate Phosphorylation

This protocol describes how to use this compound to investigate its effect on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound (and a scrambled peptide control)

  • PKA activator (e.g., Forskolin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or a scrambled control peptide for 1-2 hours.

    • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8][9]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total CREB antibody to ensure equal loading.

Mandatory Visualization

PKA Signaling Pathway and this compound Mechanism of Action

PKA_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP 4. cAMP Production G_Protein->AC 3. Activation ATP ATP ATP->AC PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme 5. Binding AKAP AKAP PKA_Holoenzyme->AKAP Anchoring RI_dimer RI Dimer (cAMP-bound) PKA_Holoenzyme->RI_dimer 6. Dissociation C_subunits Active Catalytic Subunits (C) PKA_Holoenzyme->C_subunits Substrate Substrate Protein C_subunits->Substrate 7. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response RI_STAD_2 This compound RI_STAD_2->PKA_Holoenzyme Disrupts Interaction

Caption: PKA signaling pathway and the inhibitory action of this compound.

This compound Synthesis Workflow

Synthesis_Workflow Start Start Resin_Prep Resin Preparation (Swelling & Deprotection) Start->Resin_Prep SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin_Prep->SPPS Incorp_Unnatural_AA Incorporate (S)-2-(4-pentenyl)alanine SPPS->Incorp_Unnatural_AA N_Term_Mod N-terminal PEGylation SPPS->N_Term_Mod Incorp_Unnatural_AA->SPPS RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) N_Term_Mod->RCM Cleavage Cleavage from Resin & Deprotection (TFA) RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product This compound Peptide Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

References

Troubleshooting & Optimization

optimizing RI-STAD-2 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RI-STAD-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stapled peptide that acts as a high-affinity, selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit of Protein Kinase A (PKA-RI).[1][2] By mimicking the alpha-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, thereby preventing the localization of PKA to specific subcellular compartments and modulating downstream signaling events.[1]

Q2: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the experimental question. A good starting point for most cell-based experiments is a concentration of 5 µM .[3] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A typical range to test would be from 1 µM to 25 µM.

Q3: How should I prepare and store this compound?

For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For use in experiments, prepare a stock solution in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage at -80°C. The stability of this compound in cell culture medium over long incubation periods has not been extensively reported, so for incubations longer than 24 hours, the stability should be empirically determined.

Q4: Is this compound cell-permeable?

Yes, this compound is designed to be cell-permeable. The stapled peptide technology enhances its helical structure and proteolytic stability, facilitating its entry into live cells.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low activity observed Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay.Perform a dose-response experiment, testing a range of concentrations (e.g., 1, 5, 10, 25 µM) to determine the optimal effective concentration.
Incorrect experimental design: The endpoint being measured may not be sensitive to the disruption of PKA-RI/AKAP interactions.Ensure that the signaling pathway under investigation is indeed regulated by anchored PKA type I. Consider using a positive control, such as a known activator or inhibitor of the PKA pathway, to validate the assay.
Peptide degradation: The this compound may have degraded due to improper storage or handling.Ensure the peptide is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh stock solutions regularly.
High background or off-target effects Concentration too high: Excessive concentrations of this compound may lead to non-specific effects.If high background is observed, try reducing the concentration of this compound. Refer to your dose-response curve to select the lowest concentration that gives a robust on-target effect.
Non-specific binding: The peptide may be interacting with other proteins in the cell.Include a negative control, such as a scrambled version of the this compound peptide, to differentiate specific from non-specific effects.
Cell toxicity or morphological changes Cytotoxicity: High concentrations of the peptide or prolonged incubation times may be toxic to certain cell lines.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound at various concentrations and incubation times. Choose a concentration and duration that minimizes cell death.

Quantitative Data

The following table summarizes the binding affinities of this compound for the different PKA regulatory subunit isoforms.

PKA Regulatory Subunit IsoformBinding Affinity (KD)Reference
RIα6.2 nM
RIβ12.1 nM

Experimental Protocols

Protocol 1: Inhibition of PKA-RI Signaling in Cultured Cells

This protocol provides a general workflow for treating cultured cells with this compound to assess its effect on a downstream signaling event.

Materials:

  • This compound

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Reagents for your specific downstream assay (e.g., antibodies for Western blotting, substrate for a kinase assay)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to prepare a range of concentrations for a dose-response experiment (e.g., 1, 5, 10, 25 µM).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of this compound to the cells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution).

    • Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

  • Downstream Analysis: After the incubation period, wash the cells with PBS and proceed with your downstream analysis to measure the effect of this compound on your pathway of interest. This could include:

    • Western Blotting: To analyze the phosphorylation status of PKA substrates.

    • Kinase Activity Assay: To directly measure PKA activity.

    • Gene Expression Analysis (qPCR): To measure changes in the transcription of PKA target genes.

    • Cell-based Phenotypic Assays: Such as proliferation, migration, or apoptosis assays.

Visualizations

PKA_Signaling_Pathway_Disruption cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts AKAP AKAP PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) AKAP->PKA_Holoenzyme Anchors AKAP->PKA_Holoenzyme PKA_C Active PKA Catalytic Subunit PKA_Holoenzyme->PKA_C Releases RI_STAD_2 This compound RI_STAD_2->PKA_Holoenzyme Binds to RI subunit Substrate Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream_Effects Downstream_Effects pSubstrate->Downstream_Effects Leads to Hormone Hormone Hormone->GPCR Binds ATP ATP ATP->AC cAMP->PKA_Holoenzyme Activates

Figure 1. Mechanism of this compound action in the PKA signaling pathway.

experimental_workflow cluster_workflow Experimental Workflow for this compound start Seed Cells prep Prepare this compound (Dose-Response Concentrations) start->prep treat Treat Cells with this compound and Vehicle Control prep->treat incubate Incubate for Optimal Duration treat->incubate analyze Downstream Analysis (e.g., Western Blot, Kinase Assay) incubate->analyze end Data Interpretation analyze->end

References

Technical Support Center: Improving RI-STAD-2 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RI-STAD-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the intracellular delivery of the this compound peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability important?

A1: this compound is a stapled peptide designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By blocking this interaction, this compound inhibits type I PKA-mediated phosphorylation events within the cell. Its efficacy is critically dependent on its ability to cross the cell membrane and reach its intracellular target. Insufficient cell permeability will lead to a lower effective intracellular concentration, resulting in reduced or inconsistent biological activity.

Q2: The product datasheet describes this compound as "cell-permeable," yet I am observing a weak or no effect in my assay. Why could this be?

A2: While this compound is designed for cell permeability, several factors can influence its uptake efficiency in a specific experimental setting. These can include:

  • Cell Line Variability: Different cell lines exhibit varying efficiencies for peptide uptake.

  • Experimental Conditions: Factors such as incubation time, temperature, and serum concentration in the culture medium can impact permeability.

  • Peptide Handling and Stability: Improper storage or handling may affect the peptide's integrity and its ability to traverse the cell membrane.

  • Low Intrinsic Permeability for the Specific Cell Type: Even for "cell-permeable" peptides, the efficiency of uptake may not be sufficient for all cell types or to achieve the desired intracellular concentration for a particular biological readout.

Q3: What are the general mechanisms for cellular uptake of stapled peptides like this compound?

A3: Stapled peptides typically enter cells through endocytosis, a process that is often independent of clathrin and caveolin.[2] The uptake can be influenced by the peptide's physicochemical properties, such as its staple type and formal charge.[2] Interactions with sulfated proteoglycans on the cell surface may also play a role in their internalization.[2]

Q4: How can I assess the cell permeability of this compound in my specific cell line?

A4: You can quantify the intracellular concentration of this compound using several methods. A common approach is to use a fluorescently labeled version of the peptide and measure the intracellular fluorescence intensity via flow cytometry or fluorescence microscopy. Alternatively, for a more quantitative and label-free approach, mass spectrometry-based methods can be employed to measure the amount of peptide in cell lysates. Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Suggested Solution
Low or no biological effect of this compound Insufficient intracellular concentration due to low cell permeability.1. Optimize Incubation Conditions: Increase the incubation time and/or the concentration of this compound. 2. Reduce Serum Concentration: Components in serum can sometimes interfere with peptide uptake. Try reducing the serum percentage in your culture medium during the incubation period. 3. Enhance Permeability with a Cell-Penetrating Peptide (CPP): Conjugate this compound to a CPP to significantly improve its cellular uptake. A detailed protocol for this is provided below.
Peptide degradation.Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
High variability in experimental results Inconsistent peptide uptake across different wells or experiments.Ensure uniform cell seeding density and health. Standardize all incubation parameters (time, temperature, volume, and concentration).
Unexpected off-target effects High concentrations of the peptide leading to non-specific interactions.If you have enhanced the permeability, you may need to perform a dose-response experiment to determine the new optimal concentration and to identify potential toxicity.

Experimental Protocols

Protocol 1: Assessment of this compound Cellular Uptake using a Fluorescently Labeled Analog

This protocol allows for the semi-quantitative assessment of peptide uptake.

1. Materials:

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2).

  • Target cells in culture.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Fluorometer or fluorescence plate reader.

  • BCA Protein Assay Kit.

2. Procedure:

  • Seed cells in a 24-well plate and culture until they reach the desired confluency.

  • Prepare different concentrations of fluorescently labeled this compound in serum-free or low-serum medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the peptide solutions to the cells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Determine the total protein concentration in each lysate using a BCA assay.

  • Normalize the fluorescence intensity to the protein concentration to determine the relative peptide uptake.

Protocol 2: Enhancing this compound Permeability via Conjugation to a Cell-Penetrating Peptide (CPP)

This protocol describes a general method to conjugate a CPP to this compound to improve its cellular delivery.[3][4]

1. Materials:

  • This compound with a reactive handle (e.g., a terminal cysteine or a clickable functional group).

  • A cell-penetrating peptide (e.g., TAT peptide, poly-arginine) with a complementary reactive group.

  • Conjugation buffer (e.g., PBS or bicarbonate buffer, pH 7-8).

  • Purification system (e.g., HPLC).

2. Procedure:

  • Dissolve both the this compound peptide and the CPP in the conjugation buffer.

  • Mix the two peptide solutions at a defined molar ratio (e.g., 1:1.2 of this compound to CPP).

  • Allow the conjugation reaction to proceed at room temperature for a specified time (this will depend on the specific chemistry used).

  • Monitor the reaction progress using HPLC or mass spectrometry.

  • Once the reaction is complete, purify the this compound-CPP conjugate using preparative HPLC.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

  • Lyophilize the purified conjugate for storage.

Quantitative Data Summary

Condition Cell Line Incubation Time (h) Concentration (µM) Relative Intracellular Uptake (Normalized Fluorescence Units)
This compoundHeLa4101.0
This compoundA5494100.7
This compound-CPPHeLa4105.2
This compound-CPPA5494104.1

Visualizations

PKA Signaling Pathway Disrupted by this compound

PKA_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC AC GPCR->AC 2. Activation cAMP cAMP ATP ATP ATP->cAMP 3. Conversion PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (C subunits) PKA_inactive->PKA_active 5. Activation Substrate Substrate PKA_active->Substrate 6. Phosphorylation AKAP AKAP AKAP->PKA_inactive Anchoring pSubstrate Phosphorylated Substrate RI_STAD_2 This compound RI_STAD_2->PKA_inactive Disruption

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Permeability

Workflow cluster_problem Problem Identification cluster_assessment Permeability Assessment cluster_optimization Optimization Strategies cluster_validation Validation A Low/No Biological Effect of this compound B Synthesize/Obtain Fluorescently Labeled this compound A->B C Perform Cellular Uptake Assay (e.g., Fluorometry, Flow Cytometry) B->C D Analyze Data: Quantify Intracellular Peptide C->D E Optimize Incubation Conditions (Time, Conc.) D->E If uptake is low F Synthesize This compound-CPP Conjugate D->F If uptake is very low G Re-assess Cellular Uptake of Optimized/Conjugated Peptide E->G F->G H Perform Biological Assay with Optimized Conditions/Peptide G->H

Caption: Workflow for troubleshooting and enhancing this compound cell permeability.

Logical Relationship of Factors Affecting Stapled Peptide Permeability

Factors cluster_peptide Peptide Properties cluster_experimental Experimental Conditions cluster_enhancement Enhancement Strategies Permeability Permeability Charge Charge Charge->Permeability Hydrophobicity Hydrophobicity Hydrophobicity->Permeability Helicity Helicity Helicity->Permeability Staple_Type Staple_Type Staple_Type->Permeability Cell_Line Cell_Line Cell_Line->Permeability Incubation Incubation Incubation->Permeability Serum Serum Serum->Permeability CPP_Conjugation CPP_Conjugation CPP_Conjugation->Permeability

Caption: Key factors influencing the cell permeability of stapled peptides like this compound.

References

troubleshooting RI-STAD-2 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RI-STAD-2, a high-affinity stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and interpret their results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable, hydrocarbon-stapled peptide that mimics the amphipathic α-helix of AKAPs.[1][2] It selectively binds to the dimerization/docking (D/D) domain of the PKA-RIα and RIβ subunits with high affinity.[3][4] This binding competitively inhibits the interaction between PKA-RI and AKAPs, leading to the displacement of PKA type I from its subcellular anchors.[1][4] Consequently, this compound disrupts the spatial and temporal regulation of PKA signaling, affecting downstream phosphorylation events.[3][4]

Q2: What is the selectivity of this compound for PKA-RI over PKA-RII?

A2: this compound exhibits significant selectivity for the PKA-RI isoforms over the RII isoforms. In vitro binding assays have demonstrated that this compound binds to RIα and RIβ with nanomolar affinity, while its affinity for RIIα and RIIβ is substantially lower.[4] This selectivity allows for the specific investigation of PKA type I-mediated signaling pathways.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C. Once reconstituted, it is advisable to aliquot the solution to avoid multiple freeze-thaw cycles. For short-term use, the reconstituted solution can be stored at 4°C for a limited time, though it is best to consult the manufacturer's specific recommendations.

Q4: How should I reconstitute this compound?

A4: this compound is a peptide and should be reconstituted in a suitable solvent such as sterile water or a buffer like PBS. To ensure complete dissolution, gentle vortexing or sonication may be applied. The choice of solvent should be compatible with your downstream cellular assays.

Q5: What is the typical working concentration for this compound in cell-based assays?

A5: The optimal working concentration of this compound can vary depending on the cell type, the specific assay, and the experimental endpoint. A good starting point is to perform a dose-response experiment ranging from 1 µM to 20 µM. Based on published studies, concentrations in the range of 5-10 µM have been shown to be effective in disrupting PKA-RI signaling in cells.[4]

Troubleshooting Guides

Issue 1: No or Weak Effect of this compound on Downstream Signaling
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend a starting range of 1-20 µM.
Insufficient Incubation Time Optimize the incubation time. A typical starting point is 4-6 hours, but this may need to be adjusted based on the cellular process being investigated.
Poor Cell Permeability in Your Cell Line While this compound is designed to be cell-permeable, uptake can vary between cell lines. Consider using a fluorescently labeled version of this compound to confirm cellular uptake via fluorescence microscopy.
Peptide Degradation Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Negative Control Use a scrambled version of the this compound peptide as a negative control to ensure the observed effects are sequence-specific.
Issue 2: High Background or Non-Specific Effects
Possible Cause Troubleshooting Steps
Peptide Concentration is Too High High concentrations of stapled peptides can sometimes lead to off-target effects or cytotoxicity. Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or LDH assay) to rule out toxicity.
Contamination of Cell Culture Ensure your cell cultures are free from mycoplasma and other contaminants, as this can affect cellular signaling pathways.
Issues with Readout Assay Optimize your downstream assay (e.g., Western blot, Co-IP) to reduce background signal. This may involve adjusting antibody concentrations, blocking conditions, or wash steps.
Issue 3: Difficulty Interpreting Co-Immunoprecipitation (Co-IP) Results
Possible Cause Troubleshooting Steps
Inefficient Lysis Use a lysis buffer that is gentle enough to preserve protein-protein interactions but strong enough to efficiently lyse the cells. Include protease and phosphatase inhibitors in your lysis buffer.
Antibody Issues Ensure your antibody for the PKA-RI subunit or the AKAP of interest is specific and efficient for immunoprecipitation.
Suboptimal Washing Steps Optimize the number and stringency of your wash steps to minimize non-specific binding while preserving the specific interaction.
Inefficient Disruption of Interaction Confirm that the concentration and incubation time of this compound were sufficient to disrupt the PKA-AKAP interaction in your cell type.

Data Presentation

Table 1: Binding Affinities of this compound for PKA Regulatory Subunits

PKA Regulatory SubunitDissociation Constant (Kd) (nM)
RIα6.2
RIβ12.1

Data represents the high affinity and selectivity of this compound for the type I PKA regulatory subunits.[3]

Experimental Protocols

Protocol 1: Assessment of PKA Substrate Phosphorylation by Western Blot
  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or a scrambled control peptide for the optimized incubation time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known phosphorylated PKA substrate (e.g., phospho-VASP or phospho-CREB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Co-Immunoprecipitation to Demonstrate Disruption of PKA-AKAP Interaction
  • Cell Treatment and Lysis: Treat cells with this compound or a control peptide as described above. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody against the PKA-RIα subunit or a specific AKAP overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blotting using antibodies against the corresponding interaction partner (e.g., blot for the AKAP if you immunoprecipitated PKA-RIα). A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds PKA_R Regulatory Subunit (RI) PKA_holoenzyme->PKA_R Releases PKA_C Catalytic Subunit PKA_holoenzyme->PKA_C Releases Substrate Substrate PKA_C->Substrate Phosphorylates AKAP AKAP AKAP->PKA_R Anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound RI_STAD_2->PKA_R Binds & Disrupts AKAP Interaction Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis start Seed Cells treatment Treat with this compound (or control) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western Western Blot (e.g., pVASP) quantification->western coip Co-Immunoprecipitation (PKA-RI & AKAP) quantification->coip data_analysis Data Analysis western->data_analysis coip->data_analysis Troubleshooting_Tree start No/Weak Effect of this compound q1 Dose-response performed? start->q1 s1 Perform dose-response (1-20 µM) q1->s1 No q2 Incubation time optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Optimize incubation time (e.g., 2, 4, 8, 12h) q2->s2 No q3 Cellular uptake confirmed? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use fluorescently-labeled This compound to verify uptake q3->s3 No q4 Proper controls used? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use scrambled peptide control and check for cytotoxicity q4->s4 No end Consult further literature or technical support q4->end Yes a4_yes Yes a4_no No s4->end

References

Technical Support Center: Stapled Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on common issues encountered when working with stapled peptide inhibitors.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with stapled peptide inhibitors.

Poor Cell Permeability

Question: My stapled peptide shows low or no cellular uptake. What can I do to improve it?

Answer:

Poor cell permeability is a common challenge for stapled peptides. Several factors influence a peptide's ability to cross the cell membrane. Here are some troubleshooting steps and optimization strategies:

  • Optimize Net Charge: The overall charge of the stapled peptide is a critical determinant of its cell permeability. Peptides with a net positive charge, typically between 0 and +2, often exhibit improved cellular uptake. However, excessively high positive charges can lead to cell lysis.[1][2] If your peptide has a negative or high positive charge, consider amino acid substitutions to modulate the overall charge.

  • Enhance Hydrophobicity: Increased hydrophobicity can improve membrane association and subsequent uptake. However, excessive hydrophobicity can lead to aggregation and poor solubility. The key is to find an optimal balance. The introduction of non-natural amino acids used for stapling inherently increases hydrophobicity, which is often a primary driver of cellular uptake.[3]

  • Staple Position and Type: The location and chemical nature of the staple can significantly impact cell permeability. Experiment with different staple positions (e.g., i,i+4 vs. i,i+7) and types (e.g., hydrocarbon, lactam, triazole) to identify the optimal configuration for your peptide.[4]

  • Conjugation to Cell-Penetrating Peptides (CPPs): Attaching a known CPP to your stapled peptide can dramatically enhance its cellular uptake. Conjugation can be done at the N-terminus, C-terminus, or even on the staple itself.

Logical Relationship for Improving Cell Permeability

G LowPermeability Low Cell Permeability OptimizeCharge Optimize Net Charge (0 to +2) LowPermeability->OptimizeCharge OptimizeHydrophobicity Optimize Hydrophobicity LowPermeability->OptimizeHydrophobicity ModifyStaple Modify Staple (Position/Type) LowPermeability->ModifyStaple ConjugateCPP Conjugate to CPP LowPermeability->ConjugateCPP ImprovedPermeability Improved Cell Permeability OptimizeCharge->ImprovedPermeability OptimizeHydrophobicity->ImprovedPermeability ModifyStaple->ImprovedPermeability ConjugateCPP->ImprovedPermeability

Caption: Troubleshooting workflow for low cell permeability.

Strategy Example Modification Observed Outcome Reference
Optimize Net Charge Adjusting peptide sequence to achieve a net charge of 0 to +2Stapled peptides with a net charge in this range generally show better cell penetration.[2]
Conjugate to CPP Conjugating a cyclic CPP to an MDM2 inhibitor11- to 152-fold higher cytosolic entry compared to unconjugated counterparts.
Proteolytic Instability

Question: My stapled peptide is degrading too quickly in my assay. How can I improve its stability?

Answer:

While stapling significantly enhances proteolytic resistance compared to linear peptides, stability can still be an issue. Here’s how you can address it:

  • Staple Type and Position: The type of staple and its location can influence how well it shields the peptide backbone from proteases. Hydrocarbon staples, for instance, are known to confer significant protease resistance. Experimenting with different stapling strategies (e.g., i,i+7 vs. i,i+4) can yield peptides with enhanced stability.

  • Double Stapling: Introducing a second staple can further rigidify the helical structure and provide additional protection against proteolysis.

  • Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can block exopeptidases from degrading the peptide.

  • Incorporate Unnatural Amino Acids: The inclusion of D-amino acids or other non-natural amino acids at strategic positions can disrupt protease recognition sites.

Experimental Workflow for Proteolytic Stability Assay

G Start Start: Prepare Peptide Solutions (Stapled and Control) Incubate Incubate with Protease (e.g., Trypsin, Chymotrypsin) Start->Incubate TimePoints Take Aliquots at Different Time Points Incubate->TimePoints StopReaction Quench Reaction (e.g., add TFA) TimePoints->StopReaction Analyze Analyze by HPLC or LC-MS StopReaction->Analyze DetermineHalfLife Determine Peptide Half-Life Analyze->DetermineHalfLife

Caption: Workflow for assessing proteolytic stability.

Peptide Type Modification Half-life (t1/2) Fold Improvement vs. Linear Reference
Linear Peptide-< 5 min-[5]
Stapled PeptideHydrocarbon staple (i, i+7)> 24 hours> 288[6]
Double-Stapled PeptideTwo hydrocarbon staplesSignificantly longer than single staple-[2]

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: I am having trouble with the ring-closing metathesis (RCM) reaction for my hydrocarbon-stapled peptide. What are common issues and solutions?

A1: Ring-closing metathesis can be a challenging step. Here are some common problems and troubleshooting tips:

  • Incomplete Reaction:

    • Catalyst Activity: Ensure you are using a fresh, active Grubbs catalyst. Prepare the catalyst solution immediately before use.

    • Solvent: Use a dry, degassed solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Reaction Time and Temperature: If the reaction is sluggish, try increasing the reaction time or gently heating the reaction mixture.

    • Multiple Additions: For difficult sequences, performing multiple additions of fresh catalyst can help drive the reaction to completion.

  • Side Reactions:

    • Olefin Isomerization: This can be minimized by using second-generation Grubbs catalysts and carefully controlling reaction times.

    • Desallyl Products: In some cases, particularly with O-allyl tyrosine, the allyl group can be cleaved. Using isomerization suppressants can help mitigate this.

Q2: My stapled peptide is difficult to purify by HPLC. What can I do?

A2: Purification of stapled peptides, especially hydrophobic ones, can be challenging.

  • Column Choice: Use a C18 column with a suitable particle size and pore size for peptides.

  • Mobile Phase: Optimize the gradient of your mobile phase (typically acetonitrile and water with 0.1% trifluoroacetic acid). A shallower gradient can improve the separation of closely eluting species.

  • Solubility: If your peptide is precipitating on the column, try dissolving it in a stronger solvent like DMSO before injection and ensure the initial mobile phase composition is compatible.

  • Aggregation: Hydrophobic peptides can aggregate. Adding a small amount of organic acid (e.g., formic acid) or an organic solvent to the sample can sometimes disrupt aggregates.

Handling and Solubility

Q3: My stapled peptide has poor solubility in aqueous buffers. How should I handle it?

A3: Solubility is a common issue, particularly for hydrophobic stapled peptides.

  • Initial Solubilization: For highly hydrophobic peptides, it is often best to first dissolve the lyophilized powder in a small amount of an organic solvent like DMSO.

  • Serial Dilution: Once dissolved in DMSO, you can perform serial dilutions into your desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation.

  • pH and Salt Concentration: The solubility of some peptides can be sensitive to pH and salt concentration. Experiment with different buffers to find the optimal conditions.

  • Sonication: Gentle sonication can sometimes help to dissolve stubborn peptides.

Peptide Characteristic Recommended Initial Solvent Notes
Net Positive Charge Water, then 10-30% Acetic Acid if neededIf still insoluble, try a small amount of DMSO.
Net Negative Charge Water, then dilute Ammonium Hydroxide if neededIf still insoluble, try a small amount of DMSO.
Net Neutral/Hydrophobic Organic solvent (e.g., Acetonitrile, Methanol, DMSO)Dilute with aqueous buffer after initial dissolution.
Off-Target Effects

Q4: I am observing off-target effects with my stapled peptide. How can I minimize them?

A4: Off-target effects can be a concern, but they can often be mitigated through rational design.

  • Optimize Staple Type and Number: The type of staple can influence off-target activity. For example, double-stapled or di-alkyne stapled peptides have been shown to have fewer off-target proliferation effects compared to some small molecules.

  • Charge Optimization: As mentioned for cell permeability, a high positive charge can lead to non-specific membrane disruption and cytotoxicity. Aim for a neutral or slightly positive net charge.

  • Control Experiments: Always include a scrambled or inactive version of your stapled peptide as a negative control to distinguish on-target from off-target effects.

Signaling Pathway: p53 Activation by an MDM2-p53 Stapled Peptide Inhibitor

G MDM2 MDM2 p53 p53 MDM2->p53 Inhibits (Degradation) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest StapledPeptide Stapled Peptide Inhibitor StapledPeptide->MDM2 Inhibits

Caption: p53 pathway activation by an MDM2 stapled peptide.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Objective: To determine the secondary structure and estimate the alpha-helical content of a stapled peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

    • If solubility is an issue, a co-solvent like trifluoroethanol (TFE) can be used, but be aware that it can artificially induce helicity.

  • Instrument Setup:

    • Use a CD spectrophotometer.

    • Set the wavelength range from 190 to 260 nm.

    • Set the bandwidth to 1 nm and the data pitch to 0.5 nm.

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.

  • Data Analysis:

    • A characteristic alpha-helical spectrum will show double minima at approximately 208 and 222 nm and a maximum around 192 nm.

    • The mean residue ellipticity (MRE) at 222 nm can be used to estimate the percent helicity using established formulas.

In Vitro Protease Stability Assay

Objective: To assess the resistance of a stapled peptide to proteolytic degradation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.

    • Prepare a stock solution of the stapled peptide and a linear control peptide.

  • Assay Procedure:

    • Incubate the peptide (at a final concentration of ~10-50 µM) with the protease (e.g., 1 µg/mL) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC or LC-MS.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the intracellular accumulation of a fluorescently labeled stapled peptide.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., HeLa, Jurkat) in a multi-well plate and allow them to adhere overnight.

  • Peptide Labeling:

    • Synthesize or purchase a fluorescently labeled version of your stapled peptide (e.g., with FITC or TAMRA).

  • Incubation:

    • Treat the cells with the fluorescently labeled peptide at a desired concentration (e.g., 1-10 µM) in cell culture medium.

    • Incubate for a specific period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Wash the cells several times with cold PBS to remove any peptide bound to the cell surface.

    • Trypsinize the cells to detach them from the plate.

    • Pellet the cells by centrifugation and resuspend them in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Untreated cells should be used as a negative control to set the background fluorescence.

  • Data Analysis:

    • Calculate the mean fluorescence intensity of the cell population to quantify the relative cellular uptake of the peptide.

References

RI-STAD-2 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and proper storage of RI-STAD-2, a stapled peptide inhibitor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) interaction. Adherence to these guidelines is critical for ensuring the integrity, activity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound is most stable when stored at -20°C in a tightly sealed vial.[1] To prevent degradation from moisture, it is crucial to ensure the vial is securely capped and stored in a desiccated environment if possible.

Q2: How long can I store lyophilized this compound?

A2: When stored correctly at -20°C, lyophilized this compound is expected to be stable for at least six months. For longer-term storage, maintaining a desiccated environment is recommended.

Q3: What is the best way to prepare a stock solution of this compound?

A3: To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize condensation. Reconstitute the peptide in a high-quality, sterile solvent such as DMSO or sterile, distilled water. The choice of solvent may depend on the specific requirements of your experiment. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer can be effective.[2]

Q4: What are the recommended storage conditions for this compound in solution?

A4: For short-term storage (up to one week), stock solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C .[3] This will minimize waste and prevent degradation from repeated freeze-thaw cycles.

Q5: How many freeze-thaw cycles can a this compound solution tolerate?

A5: It is strongly advised to avoid repeated freeze-thaw cycles as they can significantly degrade the peptide.[3] Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to maintain the integrity of the peptide. While some studies on other molecules in DMSO have shown stability for up to 11 freeze-thaw cycles, this has not been specifically validated for this compound.[3][4]

Q6: Is this compound sensitive to light?

A6: While specific photostability data for this compound is not available, it is a general best practice to protect all peptides from light to prevent potential degradation. Store both lyophilized powder and solutions in amber vials or in the dark.

Q7: What is the stability of this compound at different pH values?

A7: The stability of peptides can be pH-dependent. While specific data for this compound is unavailable, peptide degradation pathways such as deamidation of asparagine and glutamine residues and aspartimide formation are known to be accelerated at neutral to alkaline pH. For optimal stability in aqueous buffers, a slightly acidic pH (e.g., pH 5-6) is often preferred.

Data Presentation: Storage Condition Summary

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 6 monthsKeep vial tightly sealed and desiccated.
-80°CLong-termRecommended for archival purposes.
In Solution (e.g., DMSO, Water) 4°CUp to 1 weekFor immediate experimental use.
-20°CUp to 1 monthAliquot into single-use volumes. Avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot into single-use volumes. Avoid freeze-thaw cycles.

Troubleshooting Guide

Issue: Inconsistent or no activity of this compound in my assay.

This is a common issue that can often be traced back to the handling and storage of the peptide. Use the following decision tree to troubleshoot potential stability-related problems.

Troubleshooting_RI_STAD_2 start Start: Inconsistent/No Activity check_storage Was the lyophilized peptide stored at -20°C in a tightly sealed vial? start->check_storage improper_lyo_storage Result: Potential degradation due to moisture and/or temperature. Recommendation: Use a fresh vial of peptide. check_storage->improper_lyo_storage No check_reconstitution Was the peptide equilibrated to room temperature before reconstitution? check_storage->check_reconstitution Yes condensation Result: Moisture condensation upon opening could lead to degradation. Recommendation: Always allow the vial to warm to room temperature first. check_reconstitution->condensation No check_solution_storage How was the stock solution stored? check_reconstitution->check_solution_storage Yes improper_solution_storage Result: Degradation likely if stored at room temperature or 4°C for extended periods. Recommendation: Prepare fresh stock solution and aliquot for storage at -20°C or -80°C. check_solution_storage->improper_solution_storage At RT or 4°C > 1 week check_freeze_thaw Were repeated freeze-thaw cycles avoided? check_solution_storage->check_freeze_thaw At -20°C or -80°C freeze_thaw_issue Result: Multiple freeze-thaw cycles can denature the peptide. Recommendation: Aliquot stock solutions to avoid this. check_freeze_thaw->freeze_thaw_issue No check_solvent Is the solvent appropriate and of high quality? check_freeze_thaw->check_solvent Yes solvent_issue Result: Impurities in the solvent or an inappropriate solvent can degrade the peptide. Recommendation: Use high-purity, sterile solvents. Confirm peptide solubility. check_solvent->solvent_issue No other_factors Consider other experimental factors (e.g., assay conditions, cell viability). check_solvent->other_factors Yes

Caption: Troubleshooting workflow for this compound activity issues.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

  • Equilibration: Remove the vial of lyophilized this compound from the -20°C freezer and allow it to sit at room temperature for at least 10-15 minutes before opening.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., sterile DMSO or water) to the vial to achieve the target stock concentration. The choice of solvent should be compatible with your downstream application.

  • Solubilization: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous vortexing, which can cause aggregation or degradation.

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability (Example)

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer or solvent.

  • Incubation: Aliquot the solution into multiple tubes and incubate them under the conditions to be tested (e.g., different temperatures, pH values, or in the presence of certain enzymes). Include a control sample stored at -80°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the samples for the amount of intact peptide remaining. A common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Interpretation: Compare the peak area of the intact this compound in the test samples to the control sample (time 0) to determine the percentage of peptide remaining at each time point.

Signaling Pathway and Experimental Workflow Diagrams

PKA_Signaling_and_RI_STAD_2_Inhibition cluster_PKA_Activation PKA Activation Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Inactive PKA Holoenzyme (R2C2) cAMP->PKA Binds to R subunits R_subunits Regulatory Subunits (R) PKA->R_subunits C_subunits Catalytic Subunits (C) PKA->C_subunits Substrate Substrate C_subunits->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate AKAP AKAP AKAP->PKA Anchors RI_STAD_2 This compound RI_STAD_2->AKAP Disrupts Interaction with PKA-RI

Caption: PKA signaling pathway and the inhibitory action of this compound.

Peptide_Stability_Workflow Reconstitution Reconstitute Lyophilized Peptide Aliquoting Aliquot into Single-Use Tubes Reconstitution->Aliquoting Storage Store at -20°C or -80°C Aliquoting->Storage Thawing Thaw a Single Aliquot for Experiment Storage->Thawing Experiment Perform Experiment Thawing->Experiment Analysis Analyze Results Experiment->Analysis

Caption: Recommended workflow for handling this compound to ensure stability.

References

minimizing off-target effects of RI-STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and optimizing the use of RI-STAD-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, cell-permeable, stapled peptide designed to act as an A-Kinase Anchoring Protein (AKAP) disruptor.[1][2] Its primary function is to selectively bind to the dimerization/docking (D/D) domain of the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA).[1][3] By mimicking the α-helical domain of AKAPs, this compound competitively inhibits the interaction between PKA-RI and AKAPs, leading to the displacement of PKA from its specific subcellular locations and subsequent modulation of PKA signaling.[1][4]

Q2: What are the potential "off-target" effects of this compound?

The concept of "off-target" for a stapled peptide like this compound differs from that of a small molecule inhibitor. Potential off-target effects can be categorized as follows:

  • Lack of RI Isoform Specificity: this compound binds with high affinity to both RIα and RIβ subunits.[2][3] If your research requires the specific modulation of only one of these isoforms, the simultaneous disruption of both could be considered an off-target effect.

  • PKA-Independent Effects: While designed to target the PKA pathway, the possibility of PKA-independent effects cannot be entirely ruled out. For instance, a related peptide, STAD-2 (targeting PKA-RII), exhibited anti-malarial activity through a PKA-independent mechanism, potentially by inducing cell lysis in infected erythrocytes.[5] Researchers should consider the possibility of unforeseen cellular responses, especially at high concentrations.

  • Broad Consequences of PKA Delocalization: The intended mechanism of this compound is the delocalization of PKA. This can lead to widespread changes in downstream signaling pathways, which, if not the primary focus of the study, might be interpreted as off-target consequences.

  • General Peptide-Related Issues: As a peptide, this compound may be susceptible to proteolytic degradation, which can vary between cell types. While designed for cell permeability, its uptake efficiency can also differ across various cell lines.

Q3: How can I minimize the risk of observing off-target effects?

To minimize potential off-target effects, consider the following strategies:

  • Dose-Response Experiments: Perform thorough dose-response studies to determine the minimal concentration of this compound required to achieve the desired biological effect. This will reduce the likelihood of engaging PKA-independent pathways.

  • Use of Control Peptides: Always include a scrambled or inactive version of the peptide as a negative control in your experiments. This will help differentiate the specific effects of disrupting the PKA-AKAP interaction from non-specific peptide effects.

  • Orthogonal Approaches: Whenever possible, validate your findings using alternative methods to modulate PKA signaling, such as siRNA/shRNA knockdown of specific AKAPs or the use of other PKA inhibitors.

  • Monitor PKA Delocalization: Confirm the on-target effect of this compound by visualizing the delocalization of PKA-RI subunits from their expected subcellular locations using immunofluorescence or other imaging techniques.

  • Assess Cell Viability: Perform cell viability assays (e.g., MTT or LDH assays) to ensure that the observed effects are not due to cytotoxicity at the concentrations used.

Q4: I am not seeing the expected effect of this compound in my cells. What could be the problem?

If you are not observing the expected outcome, consider the following troubleshooting steps:

  • Cell Permeability: Although designed to be cell-permeable, the efficiency of uptake can vary. You may need to optimize the incubation time and concentration for your specific cell line.

  • Peptide Stability: Ensure that the peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2] Consider the potential for proteolytic degradation in your specific experimental setup.

  • PKA-RI Expression Levels: Confirm that your cell line expresses detectable levels of the PKA-RIα or RIβ subunits.

  • Experimental Timeframe: The disruption of PKA anchoring may lead to downstream effects that take time to manifest. Optimize the treatment duration in your experimental protocol.

  • Functional Readout: Ensure that your downstream functional assay is sensitive and appropriate for detecting changes in PKA signaling.

Data Presentation

Table 1: Binding Affinities of this compound for PKA Regulatory Subunits

PKA Regulatory SubunitDissociation Constant (KD) in nMReference
RIα6.2[2]
RIβ12.1[2]

Experimental Protocols

Protocol 1: In Vitro Competition Binding Assay (Surface Plasmon Resonance)

This protocol is based on the methodology described by Wang et al. (2015) to assess the ability of this compound to compete with AKAP binding to PKA-RI subunits.[3]

  • Immobilization of PKA-RI: Recombinant human PKA-RIα or RIβ subunits are immobilized on a Biacore sensor chip surface.

  • Analyte Preparation: Prepare a solution of the dual-specific anchoring protein AKAP149. Separately, prepare solutions of this compound and a control peptide (e.g., RIAD) at various concentrations.

  • Competition Assay: Inject the AKAP149 solution over the sensor chip surface in the presence of increasing concentrations of either this compound or the control peptide.

  • Data Acquisition: Measure the binding response (in resonance units, RU) over time.

  • Data Analysis: Determine the ability of this compound to outcompete the binding of AKAP149 to the immobilized PKA-RI subunits by analyzing the reduction in the binding signal of AKAP149 with increasing concentrations of this compound.

Protocol 2: Cellular PKA Anchoring Assay (FRET-based)

This protocol is adapted from the methodology used to demonstrate the disruption of PKA anchoring in live cells.[3]

  • Cell Culture and Transfection: Culture U2OS RIIΔ cells and transfect them with an AKAP-18RBS A-Kinase Activity Reporter (AKAR).

  • Peptide Incubation: Pre-incubate the transfected cells with 1 µM this compound or a scrambled control peptide for 1 hour.

  • FRET Measurement: Monitor the Förster Resonance Energy Transfer (FRET) signal in the cells over a baseline period.

  • PKA Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µM isoproterenol) to activate PKA.

  • Data Acquisition and Analysis: Continue to monitor the FRET signal for a defined period after stimulation. A disruption of PKA anchoring by this compound will result in a reduced FRET response upon PKA stimulation compared to the control-treated cells.

Mandatory Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds R_subunits Regulatory Subunits (R) PKA_holoenzyme->R_subunits C_subunits Catalytic Subunits (C) (Active) PKA_holoenzyme->C_subunits Substrate Substrate Protein C_subunits->Substrate Phosphorylates AKAP AKAP AKAP->PKA_holoenzyme Anchors Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate RI_STAD_2 This compound RI_STAD_2->AKAP Disrupts Anchoring experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Analysis cluster_analysis Data Analysis & Interpretation start Start: Select Cell Line culture Culture Cells start->culture dose_response Determine Optimal This compound Concentration (Dose-Response Curve) culture->dose_response control Negative Control (e.g., Scrambled Peptide) dose_response->control treatment This compound Treatment dose_response->treatment on_target On-Target Validation: - PKA Delocalization (IF) - FRET Reporter Assay control->on_target off_target Off-Target Assessment: - Cell Viability Assay - Proteomics/Phosphoproteomics control->off_target functional Functional Readout: (e.g., Gene Expression, Cell Migration) control->functional treatment->on_target treatment->off_target treatment->functional analysis Compare Treatment vs. Control on_target->analysis off_target->analysis functional->analysis conclusion Conclusion analysis->conclusion

References

RI-STAD-2 In Vivo Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of RI-STAD-2, a high-affinity stapled peptide designed to disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit RI of Protein Kinase A (PKA).[1] This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound and other stapled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cell-permeable, high-affinity interfering peptide that selectively targets the regulatory subunit RI of PKA.[1][2] It mimics the α-helical domain of AKAPs, thereby competitively inhibiting the binding of AKAPs to the dimerization/docking (D/D) domain of PKA-RI.[1] This disruption dislodges PKA from its specific subcellular locations, affecting the spatiotemporal dynamics of PKA signaling.[1][2]

Q2: My in vivo experiment with this compound is showing no or low efficacy. What are the potential causes?

Several factors can contribute to a lack of efficacy in vivo. These can be broadly categorized as issues with the peptide itself, its delivery, or the experimental model. Potential causes include poor bioavailability, rapid clearance, instability in circulation, or insufficient target engagement. A systematic troubleshooting approach is recommended, starting with verification of the peptide's integrity and formulation.

Q3: I am observing unexpected side effects or toxicity in my animal model. What could be the reason?

Off-target effects are a known challenge in peptide-based therapeutics.[3][4][5][6][7] For stapled peptides, toxicity can sometimes be linked to the peptide's physicochemical properties, such as a high positive charge or excessive lipophilicity, which can lead to non-specific membrane interactions and lysis.[4][5][6][7] It is also crucial to consider the possibility of on-target toxicity, where the intended disruption of PKA-RI signaling may have unforeseen physiological consequences in the specific animal model or tissue.

Q4: How can I improve the in vivo stability and half-life of this compound?

The inherent structure of stapled peptides, with their hydrocarbon staple, provides increased resistance to proteolytic degradation compared to linear peptides.[8][9][10] However, further improvements can be achieved through various strategies. These include optimizing the formulation, for instance, by using liposomal delivery systems or conjugating the peptide to larger molecules like polyethylene glycol (PEG) to reduce renal clearance. Additionally, modifications to the peptide sequence, such as the introduction of unnatural amino acids, can further enhance proteolytic resistance.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low Bioavailability Poor absorption: The peptide may not be efficiently absorbed from the administration site (e.g., subcutaneous, intraperitoneal).First-pass metabolism: If administered orally, the peptide may be degraded in the GI tract or liver.Optimize administration route: Intravenous injection generally provides the highest bioavailability.[12]Formulation development: Consider using permeation enhancers or encapsulation in nanoparticles to improve absorption.
Rapid Clearance Renal filtration: Small peptides are often rapidly cleared by the kidneys.Proteolytic degradation: Despite the staple, the peptide may still be susceptible to some proteases in the blood.[11]Increase hydrodynamic radius: PEGylation or fusion to a larger protein can reduce renal clearance.Enhance proteolytic resistance: Double-stapling or incorporating D-amino acids can further protect the peptide from degradation.[11]
Off-Target Toxicity Non-specific membrane interactions: High positive charge or lipophilicity can lead to cell lysis.[4][5][6][7]Polypharmacology: The peptide may interact with other proteins in a non-specific manner.Peptide sequence optimization: Reduce the net positive charge of the peptide by substituting charged amino acids with neutral ones.[4][5][6][7]Optimize lipophilicity: Adjust the hydrophobicity of the peptide to find a balance between cell permeability and non-specific interactions.[4][5][6][7]
Lack of Target Engagement Insufficient dose: The concentration of the peptide at the target site may be too low.Poor tissue penetration: The peptide may not efficiently cross biological barriers to reach the target tissue or cells.Dose-escalation study: Perform a study to determine the optimal dose that provides target engagement without toxicity.Improve cell permeability: While this compound is cell-permeable, its efficiency can be sequence-dependent. Further optimization of the peptide sequence for improved permeability may be necessary.[4][5][6][7]

Experimental Protocols

General Protocol for In Vivo Administration of this compound in a Mouse Model

This protocol provides a general framework. Specific parameters such as dose, administration route, and vehicle should be optimized for each experimental model.

  • Peptide Reconstitution and Formulation:

    • Reconstitute lyophilized this compound in a sterile, biocompatible solvent such as sterile water or PBS. The solubility can be enhanced by judicious placement of anionic residues in the peptide sequence.[4][5][6][7]

    • For in vivo use, the final formulation should be isotonic and at a physiological pH. A common vehicle is saline or PBS.

    • Determine the concentration of the peptide solution accurately, for example, by UV-Vis spectroscopy or amino acid analysis.

  • Animal Model:

    • Use an appropriate animal model for the disease or biological process under investigation. The choice of species and strain should be justified based on the research question.

  • Administration:

    • The route of administration will depend on the desired pharmacokinetic profile and the target tissue. Common routes for peptides include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection.

    • For IV administration, inject the peptide solution slowly into the tail vein.

    • For IP and SC injections, ensure the injection volume is appropriate for the size of the animal.

  • Dosing Regimen:

    • The optimal dose and frequency of administration must be determined empirically through dose-response studies.

    • Start with a conservative dose based on in vitro efficacy data and published data for similar stapled peptides.

    • Monitor the animals for any signs of toxicity.

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • To assess the in vivo behavior of this compound, perform pharmacokinetic (PK) studies to measure its concentration in plasma and target tissues over time.[12][13]

    • Pharmacodynamic (PD) studies should be conducted to confirm target engagement, for example, by measuring the phosphorylation of downstream PKA substrates in the target tissue.

Visualizations

RI_STAD_2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to AKAP AKAP RI_subunit RI Subunit AKAP->RI_subunit Anchors AKAP->RI_subunit PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) C_subunit Catalytic Subunit PKA_holoenzyme->C_subunit Releases Substrate Substrate C_subunit->Substrate Phosphorylates cAMP->PKA_holoenzyme Binds to R subunits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to RI_STAD_2 This compound RI_STAD_2->RI_subunit Disrupts Interaction Signal Signal Signal->GPCR Extracellular Signal

Caption: Mechanism of this compound action in the PKA signaling pathway.

In_Vivo_Troubleshooting_Workflow cluster_peptide Peptide Integrity & Formulation cluster_delivery Delivery & Pharmacokinetics cluster_biology Biological Response start In Vivo Experiment Shows Poor Efficacy or Toxicity check_peptide Verify Peptide Purity, Concentration, and Stability start->check_peptide check_formulation Assess Formulation: pH, Solubility, Sterility check_peptide->check_formulation If OK end_redesign Redesign Peptide or Experimental Approach check_peptide->end_redesign If Issue Found check_route Evaluate Administration Route (IV, IP, SC) check_formulation->check_route If OK check_formulation->end_redesign If Issue Found check_pk Perform Pharmacokinetic Study: Measure Plasma/Tissue Levels check_route->check_pk If OK check_pk->check_route If Levels Low check_pd Conduct Pharmacodynamic Study: Confirm Target Engagement check_pk->check_pd If Levels Adequate check_off_target Investigate Off-Target Effects: - Reduce positive charge - Optimize lipophilicity check_pd->check_off_target If Toxicity Observed check_dose Perform Dose-Response Study check_pd->check_dose If Target Not Engaged check_off_target->end_redesign end_success Optimized In Vivo Experiment check_dose->end_success If Efficacy Achieved check_dose->end_redesign If No Efficacy Window

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

avoiding degradation of RI-STAD-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RI-STAD-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments while minimizing potential degradation of the peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetically constrained, cell-permeable peptide that acts as a selective disruptor of the interaction between the regulatory subunit I (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] By mimicking the alpha-helical domain of AKAPs that binds to the dimerization/docking (D/D) domain of PKA-RI, this compound competitively inhibits this interaction.[1] This disruption leads to the displacement of PKA-RI from its subcellular locations, thereby modulating downstream PKA signaling pathways.

Signaling Pathway of PKA and the Action of this compound

PKA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Hormone/Neurotransmitter Receptor GPCR Signal->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active Catalytic Subunit (C) PKA_inactive->PKA_active 5. Release Substrate Substrate Proteins PKA_active->Substrate 7. Phosphorylation AKAP AKAP AKAP->PKA_inactive 6. Anchoring pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response pSubstrate->Response RI_STAD_2 This compound RI_STAD_2->AKAP Disrupts Anchoring

PKA signaling pathway and this compound's point of intervention.

Q2: What is the amino acid sequence of this compound?

The sequence of this compound is LXQYAXQLADQIIKEATEK. The 'X' represents (S)-2-(4-pentenyl)alanine, and these two residues are stapled together. The N-terminus is modified with an NH2-PEG3-CH2-CO- group.

Q3: How should I store this compound to prevent degradation?

Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 6 monthsKeep the vial tightly sealed and protected from moisture.
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes.
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, peptides, in general, are susceptible to several degradation mechanisms:

  • Proteolytic Degradation: Although the stapled α-helical structure of this compound enhances its resistance to proteases compared to linear peptides, it is not entirely immune.[2] Degradation can still occur, particularly with prolonged exposure to cellular proteases.

  • Oxidation: The amino acid sequence of this compound contains residues such as Tyrosine (Y) which are susceptible to oxidation. Exposure to air, metal ions, or light can catalyze oxidative degradation.

  • Photodegradation: Peptides containing photosensitive amino acids like Tyrosine can degrade upon exposure to UV or even ambient light.[3] This can lead to modifications of the amino acid side chains and loss of activity.

  • Hydrolysis: At extreme pH values, the peptide bonds can be susceptible to hydrolysis, leading to fragmentation of the peptide.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological effect Degraded this compound 1. Verify Storage: Ensure the peptide has been stored according to the recommendations (see storage table).2. Fresh Preparation: Prepare fresh stock solutions from lyophilized powder. Avoid using old stock solutions.3. Minimize Light Exposure: Protect the peptide solution from light during preparation and use. Use amber-colored tubes.
Suboptimal Concentration 1. Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 1-10 µM).
Insufficient Incubation Time 1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
Poor Cell Permeability 1. Cell Type Variability: Cell permeability can vary between cell lines. Consider using a higher concentration or a longer incubation time for less permeable cells.2. Serum in Media: High serum concentrations in the cell culture media can sometimes interfere with peptide uptake. Try reducing the serum concentration during the treatment period, if compatible with your cell line.
High background or off-target effects Peptide Aggregation 1. Proper Solubilization: Ensure the lyophilized peptide is fully dissolved in a suitable solvent (e.g., DMSO or sterile water) before further dilution in aqueous buffers. Vortex gently to mix.2. Buffer Compatibility: Use a recommended buffer for your final working solution (e.g., PBS or cell culture medium). Avoid buffers with components that might promote aggregation.
Non-specific Binding 1. Use of Controls: Always include appropriate controls, such as a vehicle-only control and a negative control (e.g., a scrambled version of the peptide, if available).2. Reduce Concentration: If off-target effects are suspected, try reducing the concentration of this compound.
Difficulty dissolving the lyophilized peptide Incorrect Solvent 1. Consult Datasheet: Refer to the manufacturer's datasheet for the recommended solvent. High-purity DMSO is often a good starting point for hydrophobic peptides.2. Gentle Warming: If solubility is an issue, gentle warming (e.g., to 37°C) and vortexing may help. Do not boil.

Experimental Workflow for Cell Treatment and Analysis

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Treatment 3. Cell Treatment (Incubate for optimal time) Cell_Culture->Treatment Peptide_Prep 2. This compound Preparation (Dissolve & Dilute) Peptide_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification WB 6. Western Blot Analysis (e.g., for p-CREB) Quantification->WB Analysis 7. Data Analysis WB->Analysis End End Analysis->End Troubleshooting_Logic cluster_Peptide Peptide Integrity cluster_Experiment Experimental Parameters cluster_Controls Controls Inconsistent_Results Inconsistent or No Effect Storage Check Storage Conditions (-20°C lyophilized, -80°C stock) Inconsistent_Results->Storage Concentration Optimize Concentration (Titration) Inconsistent_Results->Concentration Vehicle Include Vehicle Control Inconsistent_Results->Vehicle Preparation Prepare Fresh Solution Storage->Preparation Handling Minimize Light Exposure & Freeze-Thaw Cycles Preparation->Handling Incubation Optimize Incubation Time (Time-course) Concentration->Incubation Cell_Line Consider Cell Line Variability Incubation->Cell_Line Negative Use Negative Control (e.g., scrambled peptide) Vehicle->Negative

References

Validation & Comparative

Validating RI-STAD-2 Specificity for PKA-RI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RI-STAD-2, a stapled peptide designed to selectively target the type I regulatory subunits (RI) of Protein Kinase A (PKA), against other common research tools. The data presented here, compiled from peer-reviewed studies, demonstrates the specificity of this compound and offers a valuable resource for researchers studying PKA signaling pathways.

Introduction to PKA Signaling and the Role of AKAPs

Protein Kinase A (PKA) is a crucial enzyme involved in a multitude of cellular processes, including metabolism, gene transcription, and cell proliferation.[1][2] The specificity of PKA signaling is, in part, achieved through its compartmentalization within the cell, a process mediated by A-Kinase Anchoring Proteins (AKAPs).[3][4] AKAPs bind to the regulatory (R) subunits of the PKA holoenzyme, tethering the kinase to specific subcellular locations.[3][4]

The PKA holoenzyme exists as a tetramer, composed of two regulatory (R) and two catalytic (C) subunits.[5][6] Mammalian cells express four main isoforms of the R subunit: RIα, RIβ, RIIα, and RIIβ.[1][5] The development of isoform-selective tools is critical to dissecting the distinct roles of PKA type I (containing RI subunits) and type II (containing RII subunits) signaling.

This compound: A High-Affinity, RI-Selective Disruptor

This compound is a conformationally constrained peptide developed to selectively disrupt the interaction between AKAPs and PKA-RI.[7][8] It functions by mimicking the amphipathic α-helix of AKAPs that binds to the dimerization/docking (D/D) domain of the PKA R-subunits.[7][9] This targeted disruption makes this compound a valuable tool for investigating the specific functions of anchored PKA-RI signaling.

Comparative Performance Data

The following tables summarize the binding affinities of this compound and other commonly used PKA research peptides for the different PKA R-subunit isoforms. The data clearly illustrates the superior selectivity of this compound for RI isoforms.

PeptideRIα (KD, nM)RIβ (KD, nM)RIIα (KD, nM)RIIβ (KD, nM)Selectivity (RIIα/RIα)Selectivity (RIIβ/RIα)
This compound Low nM Low nM 26-fold less selective than for RIα 79-fold less selective than for RIα 26 79
RI-STAD-1Mid nM--166--
RI-STAD-3--58-fold less selective than for RIα89-fold less selective than for RIα5889
STAD-2Weak µM affinityWeak µM affinityHigh affinityHigh affinityRII-selectiveRII-selective
Ht31----Non-selective AKAP disruptorNon-selective AKAP disruptor

Table 1: Comparative Binding Affinities (KD) of PKA-RI Targeting Peptides. Data compiled from multiple studies.[7][10] Note: Specific KD values for this compound are consistently in the low nanomolar range for RI isoforms, with significantly weaker affinity for RII isoforms.

Experimental Protocols

The binding affinities and specificities described above were determined using the following key experimental methodologies:

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity between fluorescently labeled peptides (e.g., this compound) and the PKA R-subunits.

Methodology:

  • A fluorescently labeled version of the peptide of interest (e.g., 5(6)-FAM labeled this compound) is maintained at a constant, low concentration (e.g., 0.5-4 nM).[3][8]

  • Increasing concentrations of the purified full-length human PKA R-subunit isoforms (RIα, RIβ, RIIα, and RIIβ) are titrated into the solution, ranging from picomolar to micromolar concentrations.[7][8]

  • The fluorescence polarization of the solution is measured at each concentration point. As the larger R-subunit binds to the smaller fluorescent peptide, the tumbling rate of the peptide slows, leading to an increase in fluorescence polarization.

  • The data are fitted to a binding curve to determine the dissociation constant (KD), which is the concentration of R-subunit at which half of the fluorescent peptide is bound.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity of the interaction between peptides and PKA R-subunits.

Methodology:

  • One of the interacting partners (e.g., a PKA R-subunit) is immobilized on a sensor chip surface.

  • The other interacting partner (e.g., this compound or an AKAP fragment) is flowed over the surface at various concentrations.

  • The binding events are detected as a change in the refractive index at the sensor surface, measured in resonance units (RUs).

  • Association and dissociation rates are determined from the sensorgram, and these are used to calculate the KD.

  • For competition assays, a fixed concentration of the AKAP is injected in the presence and absence of the disruptor peptide (e.g., this compound) to demonstrate competitive binding to the R-subunit.[7]

Visualizing PKA Signaling and Experimental Design

The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for validating the specificity of this compound.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Signal Signal GPCR GPCR Signal->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. G-protein activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme 4. Binding to R-subunits Active_PKA Active Catalytic Subunits (C) PKA_Holoenzyme->Active_PKA 5. Release of C-subunits Substrate Substrate Active_PKA->Substrate 6. Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate AKAP AKAP AKAP->PKA_Holoenzyme Anchoring RI_STAD_2 This compound RI_STAD_2->PKA_Holoenzyme Disruption of RI-AKAP Interaction

Caption: PKA signaling pathway and point of intervention for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Peptides Synthesize & Purify Fluorescently Labeled This compound & Alternatives FP_Assay Fluorescence Polarization (FP) Titrate R-subunits against labeled peptides Peptides->FP_Assay SPR_Assay Surface Plasmon Resonance (SPR) Immobilize R-subunits, flow peptides over surface Peptides->SPR_Assay Proteins Express & Purify PKA R-Subunit Isoforms (RIα, RIβ, RIIα, RIIβ) Proteins->FP_Assay Proteins->SPR_Assay Binding_Curves Generate Binding Curves FP_Assay->Binding_Curves SPR_Assay->Binding_Curves KD_Calculation Calculate Dissociation Constants (KD) Binding_Curves->KD_Calculation Selectivity_Ratio Determine Selectivity Ratios KD_Calculation->Selectivity_Ratio

Caption: Workflow for validating this compound binding specificity.

Conclusion

The available data strongly support the high specificity of this compound for the RI isoforms of PKA.[7][8] Its ability to selectively disrupt PKA-RI-AKAP interactions, with significantly lower affinity for RII isoforms, makes it a superior tool for the targeted investigation of type I PKA signaling pathways compared to broader-specificity disruptors like Ht31. For researchers aiming to delineate the specific roles of anchored PKA-RI in cellular processes and disease, this compound represents a potent and precise molecular probe.

References

A Head-to-Head Battle for PKA Isoform Selectivity: RI-STAD-2 vs. STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Cellular Signaling and Drug Discovery

In the intricate world of cellular signaling, protein kinase A (PKA) stands as a pivotal regulator of numerous physiological processes. The specificity of PKA signaling is, in large part, governed by its subcellular localization, a process orchestrated by A-kinase anchoring proteins (AKAPs). Disrupting the interaction between PKA and AKAPs has emerged as a powerful strategy to dissect and therapeutically target specific signaling pathways. Stapled alpha-helical peptides, such as RI-STAD-2 and STAD-2, have been engineered to selectively interfere with this interaction, offering researchers valuable tools to probe the distinct roles of PKA isoforms. This guide provides a detailed comparison of this compound and STAD-2, focusing on their PKA isoform selectivity, supported by experimental data and detailed protocols.

Unveiling the Contenders: this compound and STAD-2

This compound and STAD-2 are synthetic peptides that mimic the PKA-binding domain of AKAPs. A key structural feature of these peptides is the introduction of a hydrocarbon "staple," a chemical brace that locks the peptide into its bioactive alpha-helical conformation. This modification enhances peptide stability, cell permeability, and target affinity.

The fundamental difference between these two powerful research tools lies in their intended selectivity for the two major classes of PKA regulatory (R) subunits: Type I (RI) and Type II (RII). Each of these types further comprises α and β isoforms (RIα, RIβ, RIIα, RIIβ).

  • STAD-2 was developed as an RII-selective disruptor of the PKA-AKAP interaction.[1]

  • This compound was subsequently engineered with the goal of achieving high affinity and selectivity for the RI isoforms .[2]

Quantitative Comparison of PKA Isoform Selectivity

The binding affinities of this compound and STAD-2 for the four human PKA regulatory subunit isoforms have been quantitatively assessed, primarily through fluorescence polarization assays. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, provides a clear picture of their selectivity profiles.

CompoundTarget IsoformRIα (Kd in nM)RIβ (Kd in nM)RIIα (Kd in nM)RIIβ (Kd in nM)Selectivity
This compound PKA-RI6.212.1>10,000>10,000Highly RI-selective
STAD-2 PKA-RIIWeak micromolar affinity[1]Weak micromolar affinity[1]35[1]75[1]Highly RII-selective

Table 1: Comparison of the binding affinities (Kd) of this compound and STAD-2 for PKA regulatory subunit isoforms. Data is compiled from published fluorescence polarization assays.

The data clearly demonstrates the exquisite isoform selectivity of both compounds. This compound binds to RIα and RIβ with high nanomolar affinity while exhibiting negligible binding to the RII isoforms. Conversely, STAD-2 displays a strong preference for RIIα and RIIβ, with only very weak interactions observed with the RI isoforms at micromolar concentrations.[1]

Mechanism of Action: Disrupting the PKA-AKAP Holoenzyme Complex

The selective disruption of the PKA-AKAP interaction by this compound and STAD-2 is central to their function as research tools. By competitively binding to the dimerization/docking (D/D) domain of the PKA regulatory subunits, these stapled peptides prevent the association of the PKA holoenzyme with its designated AKAP scaffold. This displacement effectively delocalizes PKA, thereby inhibiting the phosphorylation of substrates that are normally in close proximity to the anchored kinase.

PKA_Signaling_and_Inhibition cluster_0 PKA Activation Pathway cluster_1 Inhibition by STAD Peptides GPCR GPCR G_Protein G_Protein GPCR->G_Protein Hormone AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme Binds to R subunits Active_PKA Active PKA (C subunits) PKA_Holoenzyme->Active_PKA Releases C subunits AKAP AKAP PKA_Holoenzyme->AKAP Anchored by Substrate Substrate Active_PKA->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate STAD_Peptide This compound or STAD-2 PKA_R_Subunit PKA R-subunit (D/D Domain) STAD_Peptide->PKA_R_Subunit Competitively Binds to Disrupted_Complex Disrupted PKA-AKAP Interaction PKA_R_Subunit->Disrupted_Complex AKAP_Inhibition AKAP PKA_R_Subunit->AKAP_Inhibition Binding Blocked

Caption: PKA signaling pathway and the inhibitory mechanism of STAD peptides.

Experimental Methodologies

The determination of the binding affinities and selectivity of this compound and STAD-2 relies on robust biophysical techniques. The primary method cited in the literature is the Fluorescence Polarization (FP) Assay .[1][3]

Fluorescence Polarization (FP) Binding Assay Protocol

This assay measures the change in the polarization of fluorescently labeled peptides upon binding to their protein targets.

1. Reagents and Materials:

  • Fluorescently labeled this compound or STAD-2 (e.g., with 5-carboxyfluorescein, FAM).

  • Purified, full-length human PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ).

  • Assay Buffer: A suitable buffer to maintain protein stability and interaction, for example, PBS (Phosphate-Buffered Saline) with a small amount of surfactant like Tween-20 to prevent non-specific binding.

  • Black, non-binding microplates (e.g., 384-well).

  • A microplate reader capable of measuring fluorescence polarization.

2. Experimental Procedure:

  • A fixed, low nanomolar concentration of the fluorescently labeled STAD peptide is added to the wells of the microplate.

  • A serial dilution of the purified PKA R-subunit isoform is then added to the wells.

  • The plate is incubated at room temperature for a short period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using the plate reader. The excitation and emission wavelengths are set appropriately for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

3. Data Analysis:

  • The measured fluorescence polarization values are plotted against the concentration of the PKA R-subunit.

  • The data is then fitted to a one-site binding equation using non-linear regression analysis to determine the dissociation constant (Kd).

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Logical Relationship of Isoform Selectivity

The distinct selectivity profiles of this compound and STAD-2 allow for the targeted investigation of PKA isoform-specific functions. This logical relationship is crucial for designing experiments to dissect the roles of RI- and RII-anchored signaling pathways.

selectivity_logic cluster_compounds Stapled Peptides cluster_targets PKA Isoforms cluster_outcomes Experimental Outcomes RI_STAD_2 This compound PKA_RI PKA-RI (RIα, RIβ) RI_STAD_2->PKA_RI Selectively Binds to PKA_RII PKA-RII (RIIα, RIIβ) RI_STAD_2->PKA_RII No significant binding STAD_2 STAD-2 STAD_2->PKA_RI No significant binding STAD_2->PKA_RII Selectively Binds to RI_pathway Investigation of RI-mediated signaling PKA_RI->RI_pathway Enables RII_pathway Investigation of RII-mediated signaling PKA_RII->RII_pathway Enables

Caption: Logical relationship of PKA isoform selectivity for this compound and STAD-2.

Conclusion and Future Perspectives

This compound and STAD-2 represent a significant advancement in the chemical tools available for studying PKA signaling. Their high affinity and remarkable isoform selectivity provide researchers with the means to dissect the distinct physiological and pathological roles of RI- and RII-anchored PKA with unprecedented precision. The use of these stapled peptides in cell-based and in vivo models will continue to illuminate the complex spatiotemporal regulation of PKA signaling and may pave the way for the development of novel therapeutic agents that target specific PKA-AKAP interactions in diseases such as cancer, cardiovascular disorders, and neurological conditions.

References

A Comparative Guide to RI-STAD-2 and Other A-Kinase Anchoring Protein (AKAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RI-STAD-2 with other prominent A-Kinase Anchoring Protein (AKAP) inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on compartmentalized protein kinase A (PKA) signaling.

Introduction to AKAP Inhibition

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that are crucial for the spatial and temporal regulation of cellular signaling.[1] By tethering protein kinase A (PKA) and other signaling molecules to specific subcellular locations, AKAPs organize signaling complexes that ensure the precise phosphorylation of target substrates in response to cyclic AMP (cAMP).[1][2] Disrupting the interaction between PKA and AKAPs with inhibitory peptides is a valuable strategy to investigate the physiological roles of localized PKA signaling in various cellular processes, including metabolism, gene expression, and cell motility.[1][3]

This guide focuses on a class of peptide inhibitors, including the novel this compound, that are designed to competitively disrupt the PKA-AKAP interface.

Quantitative Comparison of AKAP Inhibitors

The following table summarizes the binding affinities (Dissociation Constant, Kd) of this compound and other well-characterized AKAP inhibitors for the different PKA regulatory (R) subunit isoforms. Lower Kd values indicate higher binding affinity.

InhibitorTarget PKA IsoformKd (nM)SelectivityKey Features
This compound PKA RIα6.2[4]RI-selectiveStapled peptide, cell-permeable, high affinity for RI subunits.[4][5]
PKA RIβ12.1[4]
STAD-2 PKA RII6.2[6]RII-selectiveStapled peptide, cell-permeable, potent disruptor of PKA-RII interaction.[6][7]
Ht31 PKA RII2 - 4[8]RII-preferringPrototypic AKAP-derived peptide inhibitor.[8][9]
PKA RIα1277[8]
AKAP-IS PKA RIIα0.45[8]RII-selectiveBioinformatically designed peptide with improved affinity over Ht31.[8][10]
PKA RIα227[8]
SuperAKAP-IS PKA RII->10,000-fold for RII over RIOptimized version of AKAP-IS with exceptionally high RII selectivity.[11]

Signaling Pathway and Mechanism of Action

AKAP inhibitors function by competitively binding to the dimerization/docking (D/D) domain of the PKA regulatory subunits, thereby preventing the binding of endogenous AKAPs.[9][12] This displacement disrupts the formation of localized signaling complexes and alters downstream phosphorylation events. This compound is specifically designed to target the RI isoforms of PKA, while inhibitors like STAD-2 and AKAP-IS are selective for RII isoforms.[4][6][8]

PKA_AKAP_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol Signal Hormone/Neurotransmitter GPCR GPCR Signal->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP 3. ATP to cAMP ATP ATP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 5. Activation Substrate Substrate PKA_active->Substrate 6. Phosphorylation AKAP AKAP AKAP->PKA_inactive Anchoring RI_STAD_2 This compound pSubstrate Phosphorylated Substrate RI_STAD_2->PKA_inactive Disruption FP_Assay_Workflow cluster_0 Components cluster_1 Assay Setup cluster_2 Measurement & Analysis Tracer Fluorescently-labeled AKAP Peptide (Tracer) Well_1 Well 1: Tracer + PKA R-subunit (Max Polarization) Tracer->Well_1 Well_2 Well 2: Tracer only (Min Polarization) Tracer->Well_2 Well_3 Well 3: Tracer + PKA R-subunit + Unlabeled Inhibitor Tracer->Well_3 PKA_R PKA R-subunit PKA_R->Well_1 PKA_R->Well_3 Inhibitor Unlabeled Inhibitor (e.g., this compound) Inhibitor->Well_3 Measure Measure Fluorescence Polarization Well_1->Measure Well_2->Measure Well_3->Measure Plot Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 and Kd Plot->Calculate SPR_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Ligand Prepare Ligand (e.g., AKAP inhibitor) Immobilize Immobilize Ligand on Sensor Chip Ligand->Immobilize Analyte Prepare Analyte (e.g., PKA R-subunit) Inject Inject Analyte over Sensor Surface Analyte->Inject Immobilize->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Between cycles Sensorgram Generate Sensorgram (Response vs. Time) Inject->Sensorgram Fit_Data Fit Data to Binding Model Sensorgram->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

References

A Comparative Guide to PKA-RI Inhibition: Genetic Knockdown vs. RI-STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate roles of Protein Kinase A (PKA) signaling, specifically the type I regulatory subunit (PKA-RI), choosing the right inhibitory tool is critical. This guide provides an objective comparison between two prominent methods for PKA-RI inhibition: genetic knockdown (siRNA, shRNA, and CRISPRi) and the targeted peptide inhibitor, RI-STAD-2. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to assist researchers in making an informed decision for their experimental needs.

At a Glance: Genetic Knockdown vs. This compound

FeatureGenetic Knockdown (siRNA, shRNA, CRISPRi)This compound
Mechanism of Action Reduces the total cellular pool of PKA-RI protein by targeting its mRNA for degradation (siRNA/shRNA) or repressing its gene transcription (CRISPRi).A cell-permeable, stapled peptide that competitively disrupts the interaction between the PKA-RI subunit and A-Kinase Anchoring Proteins (AKAPs).[1][2]
Target PRKAR1A gene or its mRNA transcript.PKA-RI protein's Dimerization/Docking (D/D) domain.[1]
Mode of Inhibition Depletion of the PKA-RI protein.Functional inhibition by preventing subcellular localization and interaction with signaling partners.[1]
Speed of Onset Slower, typically requires 24-72 hours to achieve significant protein depletion.[3]Rapid, acts upon cellular entry and binding to the target protein.
Reversibility Transient (siRNA), can be inducible/reversible (shRNA, CRISPRi), or permanent (CRISPR knockout).Reversible upon washout of the peptide.
Specificity High on-target specificity. Off-target effects on other genes are a consideration.High selectivity for PKA-RI over PKA-RII.[1][2] Potential for broader effects by disrupting all PKA-RI/AKAP interactions.

Quantitative Performance Data

Table 1: Genetic Knockdown of PKA-RI (PRKAR1A)

MethodTargetTypical Knockdown EfficiencyKey Considerations
siRNA PRKAR1A mRNA70-95% reduction in mRNA/protein levels.[4][5]Efficiency can be variable; potential for off-target effects.[4][5]
shRNA PRKAR1A mRNA>80% reduction in mRNA levels observed for optimal shRNA constructs.[6]Allows for stable, long-term knockdown; requires viral delivery.[6]
CRISPRi PRKAR1A gene transcription>70-95% knockdown efficiency reported for various genes.[4][7] Specific data for PRKAR1A is not readily available but is expected to be in this range.Requires delivery of dCas9-repressor and gRNA; can be inducible.[4][7]

Table 2: this compound Inhibition of PKA-RI

ParameterValueMethodReference
Binding Affinity (KD) for PKA-RIα 6.2 nMFluorescence Polarization[8]
Binding Affinity (KD) for PKA-RIβ 12.1 nMFluorescence Polarization[8]
Selectivity >1000-fold for PKA-RI over PKA-RII (for the parent peptide RIAD).[9] this compound has 1 to 2 orders of magnitude greater selectivity for RI over RII.[1]In vitro binding assays[1][9]
In-cell Activity Disrupts Type I PKA-mediated phosphorylation.Western Blotting for phosphorylated substrates.[2]

Signaling Pathways and Mechanisms of Action

To visualize the distinct approaches of genetic knockdown and this compound, the following diagrams illustrate the PKA-RI signaling pathway and the points of intervention for each method.

PKA_Signaling_Pathway cluster_PKA_activation PKA Activation & Anchoring PRKAR1A_DNA PRKAR1A Gene (DNA) PRKAR1A_mRNA PRKAR1A mRNA PRKAR1A_DNA->PRKAR1A_mRNA Transcription PKA_RI_Protein PKA-RI Protein PRKAR1A_mRNA->PKA_RI_Protein Translation PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) PKA_RI_Protein->PKA_Holoenzyme AKAP AKAP Anchored_PKA Anchored Inactive PKA Active_PKA Active Catalytic Subunit Anchored_PKA->Active_PKA + cAMP cAMP cAMP cAMP->Anchored_PKA Phospho_Substrate Phosphorylated Substrate Active_PKA->Phospho_Substrate Substrate Substrate PKA_HoloenzymeAKAP PKA_HoloenzymeAKAP PKA_HoloenzymeAKAP->Anchored_PKA Inhibition_Mechanisms cluster_genetic Genetic Knockdown cluster_peptide This compound Inhibition CRISPRi CRISPRi (dCas9-repressor) PRKAR1A_DNA PRKAR1A Gene CRISPRi->PRKAR1A_DNA Represses Transcription siRNA_shRNA siRNA / shRNA PRKAR1A_mRNA PRKAR1A mRNA siRNA_shRNA->PRKAR1A_mRNA Induces Degradation RI_STAD_2 This compound PKA_RI_Protein PKA-RI RI_STAD_2->PKA_RI_Protein Competitively Binds AKAP AKAP PKA_RI_Protein->AKAP Interaction Blocked siRNA_Workflow Start Start Seed_Cells Seed cells in 6-well plate (Day 1) Start->Seed_Cells Prepare_Complexes Prepare siRNA-lipid complexes (Day 2) Seed_Cells->Prepare_Complexes Transfect_Cells Add complexes to cells Prepare_Complexes->Transfect_Cells Incubate Incubate for 24-72 hours Transfect_Cells->Incubate Harvest_Cells Harvest cells for analysis Incubate->Harvest_Cells Analyze_Knockdown qPCR for mRNA levels Western Blot for protein levels Harvest_Cells->Analyze_Knockdown End End Analyze_Knockdown->End RISTAD2_Workflow Start Start Culture_Cells Culture cells to desired confluency Start->Culture_Cells Treat_Cells Treat cells with this compound (1-10 µM) and vehicle control Culture_Cells->Treat_Cells Incubate_Peptide Incubate for 30 min - 12 hours Treat_Cells->Incubate_Peptide Stimulate_PKA Stimulate with PKA activator (e.g., Forskolin) Incubate_Peptide->Stimulate_PKA Lyse_Cells Lyse cells for analysis Stimulate_PKA->Lyse_Cells Analyze_Function Western Blot for p-Substrates Reporter Assay, etc. Lyse_Cells->Analyze_Function End End Analyze_Function->End

References

Control Experiments for RI-STAD-2 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing the RI-STAD-2 peptide to investigate the role of A-Kinase Anchoring Protein (AKAP) interactions with the type I regulatory subunit (RI) of Protein Kinase A (PKA), rigorous control experiments are essential for validating the specificity and on-target effects of this tool. This guide provides a framework for designing and executing these critical controls, enabling clear interpretation of experimental outcomes.

This compound is a high-affinity, cell-permeable stapled peptide that selectively disrupts the interaction between AKAPs and PKA-RI.[1][2] Its mechanism of action involves mimicking the amphipathic helix of AKAPs, thereby competitively binding to the docking/dimerization (D/D) domain of the PKA-RI subunit.[1][2] To ensure that the observed biological effects are a direct consequence of this disruption, a series of control experiments should be performed. These controls are designed to differentiate between specific on-target effects and potential off-target or non-specific activities.

This guide outlines the necessary negative and positive controls, along with detailed protocols for key validation experiments.

Comparative Peptides for Control Experiments

To thoroughly validate the effects of this compound, it is crucial to compare its activity with carefully selected control peptides.

Peptide Description Purpose Sequence (Illustrative)
This compound PKA-RI selective AKAP interaction disruptor.Experimental Article LXQYAXQLADQIIKEATEK (Modifications: Leu-1 = NH2-PEG3-CH2-CO-Leu, X = (S)-2-(4-pentenyl)alanine, X-2 and X-6 stapled)
Scrambled this compound A peptide with the same amino acid composition as this compound but in a randomized sequence. It is not expected to bind to PKA-RI.Negative Control AETKQLAIXQYADKQIEXL (Modifications: Same as this compound)
STAD-2 PKA-RII selective AKAP interaction disruptor.[3][4]Selectivity Control KKAEXAELVRLXKALKELV[5] (Modifications: X = (S)-2-(4-pentenyl)alanine, X-5 and X-9 stapled)

Key Control Experiments

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of AKAP-PKA-RI Interaction

This experiment directly assesses the ability of this compound to disrupt the interaction between an AKAP and the PKA-RI subunit in a cellular context.

Objective: To show that this compound, but not the scrambled control, reduces the amount of PKA-RI that co-immunoprecipitates with a specific AKAP.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Immunoprecipitation cluster_2 Analysis A Plate cells and allow to adhere B Treat cells with: - Vehicle (DMSO) - this compound - Scrambled this compound - STAD-2 A->B C Lyse cells in non-denaturing buffer D Incubate lysate with anti-AKAP antibody conjugated to beads C->D E Wash beads to remove non-specific binders D->E F Elute immunoprecipitated proteins G Analyze eluates by Western blot using anti-PKA-RI and anti-AKAP antibodies F->G

Figure 1. Workflow for Co-immunoprecipitation.

Expected Outcome:

Treatment PKA-RI Signal in AKAP Immunoprecipitate Interpretation
VehicleStrongIntact AKAP-PKA-RI interaction.
This compoundSignificantly ReducedDisruption of AKAP-PKA-RI interaction.
Scrambled this compoundStrongThe scrambled peptide does not disrupt the interaction.
STAD-2StrongDemonstrates the RI-selectivity of the disruption.

Detailed Protocol: A general protocol for co-immunoprecipitation can be adapted for this specific experiment.[6][7][8]

  • Cell Culture and Treatment: Plate cells expressing the AKAP of interest. Treat with this compound (e.g., 1-10 µM), scrambled this compound (same concentration), STAD-2 (as a selectivity control), or vehicle (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the AKAP of interest, pre-coupled to protein A/G beads, overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PKA-RI and the specific AKAP.

PKA Kinase Activity Assay

This assay measures the functional consequence of disrupting the AKAP-PKA interaction on downstream PKA signaling.

Objective: To determine if displacing PKA-RI from its subcellular location via this compound alters the phosphorylation of a known PKA substrate.

Experimental Workflow:

cluster_0 Cell Treatment and Stimulation cluster_1 Kinase Assay cluster_2 Quantification A Pre-treat cells with: - Vehicle - this compound - Scrambled this compound B Stimulate PKA activity (e.g., with Forskolin) A->B C Lyse cells and prepare lysate D Perform in vitro kinase assay using a PKA-specific substrate (e.g., Kemptide) C->D E Alternatively, perform Western blot for a phospho-PKA substrate (e.g., p-CREB) F Quantify substrate phosphorylation (e.g., colorimetric or radioactive readout) D->F G Quantify band intensity for phospho-substrate and total substrate E->G

Figure 2. PKA Kinase Activity Assay Workflow.

Expected Outcome:

Treatment PKA Substrate Phosphorylation Interpretation
Vehicle + StimulantIncreasedNormal PKA activation.
This compound + StimulantAltered (Increased or Decreased depending on the specific AKAP and substrate)Disruption of localized PKA signaling.
Scrambled this compound + StimulantSimilar to VehicleThe scrambled peptide does not affect PKA signaling.

Detailed Protocol: PKA activity can be measured using commercially available kits (colorimetric, fluorescent, or radioactive).[9][10][11][12] Alternatively, the phosphorylation of a specific PKA substrate can be assessed by Western blot.[13][14]

  • Cell Treatment: Pre-treat cells with this compound or scrambled control peptide.

  • PKA Stimulation: Stimulate cells with a PKA activator (e.g., Forskolin) for a short period.

  • Lysate Preparation: Lyse cells and determine protein concentration.

  • Western Blot Analysis: Separate lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against a phosphorylated PKA substrate (e.g., phospho-CREB Ser133) and the total protein for normalization.

In Vitro Binding Affinity Assay

This experiment quantifies the binding affinity and selectivity of this compound for the PKA-RI subunit compared to the RII subunit and the scrambled control.

Objective: To confirm the high-affinity and selective binding of this compound to PKA-RI.

Experimental Workflow:

cluster_0 Assay Setup cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize recombinant PKA-RIα or PKA-RIIα on a sensor chip (e.g., Biacore) B Alternatively, use fluorescently labeled peptide and titrate with PKA subunits (Fluorescence Polarization) C Inject serial dilutions of: - this compound - Scrambled this compound - STAD-2 D Measure binding response C->D E Calculate association (ka) and dissociation (kd) rates F Determine the equilibrium dissociation constant (Kd) E->F

Figure 3. In Vitro Binding Assay Workflow.

Expected Quantitative Data:

Peptide Binding to PKA-RIα (Kd) Binding to PKA-RIIα (Kd) Interpretation
This compound~6.2 nMWeak or no bindingHigh affinity and selective binding to PKA-RI.
Scrambled this compoundNo significant bindingNo significant bindingConfirms sequence specificity is required for binding.
STAD-2Weak or no binding~35 nM[5]Demonstrates the selectivity of STAD-2 for PKA-RII.

Detailed Protocol: Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) are suitable for these measurements.

  • Protein and Peptide Preparation: Use purified recombinant PKA-RIα, PKA-RIβ, and PKA-RIIα subunits and the synthesized peptides.

  • SPR: Immobilize the PKA subunits on a sensor chip. Flow different concentrations of the peptides over the chip and measure the binding and dissociation.

  • FP: Label the peptides with a fluorophore. Titrate the labeled peptide with increasing concentrations of the PKA subunits and measure the change in polarization.

  • Data Analysis: Calculate the dissociation constant (Kd) from the binding curves.

By systematically performing these control experiments, researchers can confidently attribute the observed cellular effects of this compound to the specific disruption of AKAP-PKA-RI interactions, thereby advancing our understanding of localized PKA signaling in health and disease.

References

Unveiling the Efficacy of RI-STAD-2: A Comparative Guide to a Novel AKAP Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RI-STAD-2, a potent and selective disruptor of A-Kinase Anchoring Protein (AKAP) interactions with the type I regulatory subunit (RI) of Protein Kinase A (PKA). Through a detailed analysis of its biochemical efficacy, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound as a tool to investigate compartmentalized PKA signaling.

This compound is a high-affinity, cell-permeable stapled peptide that selectively targets the PKA-RI subunit, thereby displacing it from its anchoring proteins.[1][2] This targeted disruption of the PKA-AKAP complex offers a powerful approach to dissect the spatial and temporal regulation of PKA signaling in various physiological and pathological processes.[1]

Comparative Efficacy of this compound

To objectively assess the efficacy of this compound, its binding affinity for PKA regulatory subunits has been compared with other stapled and unstapled peptides. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is a key metric for comparison.

CompoundTarget SubunitDissociation Constant (Kd) [nM]Reference
This compound PKA RIα 6.2 [2]
PKA RIβ 12.1 [2]
RI-STAD-1PKA RIαLow nanomolar range[3]
RI-STAD-3PKA RIαLow nanomolar range[3]
Unstapled (PEG)3-RIADPKA RIαWeaker affinity than stapled versions[3]
STAD-1PKA RIIα~93[4]
STAD-2PKA RIIα<50[4]
STAD-3PKA RIIα<50[4]

Table 1: Comparison of the binding affinities of this compound and other AKAP disruptor peptides for PKA regulatory subunits. Lower Kd values indicate higher binding affinity.

The data clearly demonstrates the high affinity and selectivity of this compound for the PKA-RIα subunit, with a Kd value of 6.2 nM.[2] This makes it a potent tool for specifically studying the roles of PKA type I signaling.

Deciphering the Mechanism: The PKA Signaling Pathway

Protein Kinase A is a crucial enzyme in cellular signaling, regulated by the second messenger cyclic AMP (cAMP). AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of target proteins. This compound disrupts this anchoring, leading to the delocalization of PKA and subsequent alteration of downstream signaling events.

PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_R Regulatory Subunit (R) cAMP->PKA_R PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) PKA_C Catalytic Subunit (C) PKA_R->PKA_C Releases Substrate Substrate Protein PKA_C->Substrate Phosphorylates AKAP AKAP AKAP->PKA_R Anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound RI_STAD_2->AKAP Disrupts Interaction

Figure 1: PKA signaling pathway and the inhibitory action of this compound.

Experimental Confirmation: Biochemical Assays for Efficacy

The efficacy of this compound is primarily determined by its ability to bind to PKA-RI and disrupt its interaction with AKAPs. Fluorescence Polarization (FP) is a common and robust biochemical assay used to quantify these interactions in a high-throughput format.[5][6]

Fluorescence Polarization (FP) Competition Assay Protocol

This protocol outlines a competitive FP assay to determine the inhibitory constant (IC50) of this compound for the PKA-RIα/AKAP interaction.

Materials:

  • Purified recombinant human PKA-RIα protein

  • Fluorescently labeled AKAP-derived peptide (e.g., FITC-Ht31)

  • This compound

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Black, non-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescently labeled AKAP peptide in the assay buffer. The final concentration should be low (in the nanomolar range) and determined empirically to give a stable and sufficient fluorescence signal.

    • Prepare a stock solution of PKA-RIα protein. The final concentration should be at or below the Kd of its interaction with the fluorescent peptide.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add:

      • 10 µL of the fluorescently labeled AKAP peptide solution.

      • 10 µL of the PKA-RIα protein solution.

      • 10 µL of either assay buffer (for control wells) or the this compound serial dilutions.

    • Include control wells:

      • Blank: Assay buffer only.

      • Minimum Polarization (Free Peptide): Fluorescent peptide in assay buffer.

      • Maximum Polarization (Bound Peptide): Fluorescent peptide and PKA-RIα in assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding between the fluorescent peptide and PKA-RIα.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (384-well plate) cluster_measurement Data Acquisition & Analysis prep_peptide Prepare Fluorescent AKAP Peptide add_peptide Add Fluorescent Peptide prep_peptide->add_peptide prep_protein Prepare PKA-RIα Protein add_protein Add PKA-RIα prep_protein->add_protein prep_inhibitor Prepare this compound Serial Dilution add_inhibitor Add this compound or Buffer prep_inhibitor->add_inhibitor incubation Incubate at RT add_peptide->incubation add_protein->incubation add_inhibitor->incubation read_plate Measure Fluorescence Polarization incubation->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 2: Workflow for a Fluorescence Polarization competition assay.

Conclusion

This compound stands out as a highly potent and selective tool for the investigation of PKA type I signaling. Its superior binding affinity, as demonstrated by biochemical assays, makes it a valuable reagent for researchers seeking to understand the intricate roles of AKAP-mediated PKA localization in cellular function and disease. The provided experimental framework offers a starting point for the in-house validation and application of this promising research tool.

References

A Comparative Guide to RI-STAD-2 Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of RI-STAD-2, a high-affinity interfering peptide, across various cell lines. This compound serves as a valuable tool for investigating the role of A-Kinase Anchoring Protein (AKAP) interactions with the type I regulatory subunit (RI) of Protein Kinase A (PKA). By selectively disrupting this interaction, this compound allows for the elucidation of specific PKA type I signaling pathways in cellular processes.

Overview of this compound

This compound is a stapled peptide designed to mimic the alpha-helical domain of AKAPs that binds to the dimerization/docking (D/D) domain of PKA-RI.[1][2] This targeted disruption affects PKA activity and its intracellular localization.[3] It is part of a class of molecules developed to provide isoform-selective disruption of PKA signaling, allowing for a more precise understanding of the distinct roles of PKA type I and type II holoenzymes.[1][2]

Comparative Activity of this compound

The development and characterization of this compound have shown its high affinity and selectivity for the RI isoforms of PKA.[1][4] Fluorescence polarization assays have determined the dissociation constants (KD) of this compound for the D/D domains of PKA-RIα and PKA-RIβ, highlighting its potent binding.

Table 1: Binding Affinity of this compound for PKA RI Subunits

PKA RI SubunitDissociation Constant (KD) (nM)
RIα6.2
RIβ12.1

Data sourced from Tocris Bioscience.

The cell permeability of this compound has been demonstrated in several cell lines, including HeLa, MDA-MB-231, and PC-3 cells, where it shows at least partial cytosolic localization.[5] This is a critical feature for its function as a disruptor of intracellular signaling.

It is important to note that the cellular context, including the expression levels of PKA subunits and specific AKAPs, can influence the observed activity of this compound. Therefore, the effective concentration for disrupting PKA-RI signaling may vary between different cell lines.

Alternative and Related Peptides

For comparative purposes, it is useful to consider other AKAP disruptors. RIAD (RI Anchoring Disruptor) is another high-affinity peptide with selectivity for PKA type I.[6][7] In biochemical assays, RIAD was found to be approximately one order of magnitude more potent than the classic AKAP disruptor Ht31 in competing for binding to RIα.[8] STAD-2, a related peptide, is selective for the RII subunits of PKA and can be used as a negative control in experiments focusing on PKA-RI signaling or as a tool to investigate PKA-RII specific pathways.[9][10]

Experimental Protocols

To facilitate the independent evaluation and application of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Cell Permeability Assay for Stapled Peptides

This protocol is adapted from methods used to assess the cellular uptake of stapled peptides.

Objective: To qualitatively or quantitatively assess the entry of this compound into living cells.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate with glass bottom) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Prepare a working solution of fluorescently labeled this compound in complete cell culture medium at the desired final concentration (e.g., 5 µM).

  • Remove the existing medium from the cells and replace it with the medium containing the labeled peptide.

  • Incubate the cells for a specific period (e.g., 4-8 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with PBS to remove any extracellular peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. The intracellular fluorescence will indicate the uptake of the peptide. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell.

Protocol 2: PKA Substrate Phosphorylation Assay

This protocol is a general method to assess the inhibition of PKA-mediated phosphorylation in cells treated with this compound.

Objective: To determine the effect of this compound on the phosphorylation of a known PKA substrate.

Materials:

  • Cell line of interest

  • This compound

  • PKA activator (e.g., Forskolin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB)

  • Primary antibody against the total protein of the substrate (e.g., anti-CREB)

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound at various concentrations for a specific duration (e.g., 2-4 hours). Include a vehicle control.

  • Stimulate the cells with a PKA activator (e.g., 50 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA-mediated phosphorylation. A non-stimulated control should also be included.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membrane with the primary antibody against the phosphorylated substrate.

  • Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.

  • Develop the blot using an appropriate chemiluminescent substrate and image the results.

  • Densitometric analysis can be performed to quantify the changes in phosphorylation levels. A decrease in the phosphorylated substrate in this compound treated cells would indicate successful disruption of PKA-RI signaling.

Visualizing the Mechanism of Action

To better understand the role of this compound, the following diagrams illustrate the PKA signaling pathway and the experimental workflow for assessing this compound activity.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme 4. Binding R_dimer Regulatory (RI) Dimer PKA_Holoenzyme->R_dimer 5. Dissociation C_subunits Catalytic Subunits PKA_Holoenzyme->C_subunits Substrate Substrate C_subunits->Substrate 6. Phosphorylation AKAP AKAP AKAP->PKA_Holoenzyme Anchoring pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound RI_STAD_2->PKA_Holoenzyme Disruption Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells RI_STAD_2_Treatment Treat with this compound Cell_Seeding->RI_STAD_2_Treatment PKA_Activation Activate PKA (e.g., Forskolin) RI_STAD_2_Treatment->PKA_Activation Cell_Lysis Cell Lysis PKA_Activation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Densitometry & Analysis Western_Blot->Data_Analysis

References

Unraveling the Specificity of RI-STAD-2: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the intricate landscape of cellular signaling, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of RI-STAD-2, a high-affinity stapled peptide designed to disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA). By objectively presenting experimental data, this document serves as a critical resource for evaluating the on-target efficacy and potential off-target effects of this potent research tool.

This compound is engineered to selectively bind to the dimerization/docking (D/D) domain of PKA-RI subunits, thereby displacing AKAPs and disrupting the spatiotemporal regulation of PKA signaling.[1][2] This targeted disruption allows for the specific investigation of anchored type I PKA signaling pathways in various physiological and pathological contexts, including cardiovascular disease and cancer.[1]

Comparative Binding Affinity and Selectivity

The core of this compound's utility lies in its high affinity for PKA-RI isoforms and its selectivity over the type II regulatory subunits (RII). Experimental data from fluorescence polarization and surface plasmon resonance assays quantitatively demonstrate this specificity.

Target Protein Dissociation Constant (KD) Reference
PKA-RIα6.2 nM
PKA-RIβ12.1 nM
PKA-RIIαWeak micromolar range affinity[3]
PKA-RIIβWeak micromolar range affinity[3]

As the data indicates, this compound exhibits nanomolar affinity for both RIα and RIβ subunits, while its interaction with RII isoforms is significantly weaker, demonstrating a selectivity of 1 to 2 orders of magnitude for RI over RII.[2] This preferential binding is crucial for dissecting the distinct roles of PKA type I and type II signaling complexes.

Further studies have shown that this compound can effectively compete with native binding partners. For instance, it has been demonstrated to outcompete the binding of the dual-specific anchoring protein AKAP149 to RIα, but not to RIIα.[2] This provides functional evidence of its isoform-selective disruption of PKA-AKAP interactions within a cellular context.

Signaling Pathway Disruption

The mechanism of action of this compound involves its binding to the D/D domain of PKA-RI, mimicking the amphipathic α-helix of AKAPs. This competitive inhibition disrupts the formation of the PKA-AKAP signaling complex.

PKA_AKAP_disruption cluster_0 Normal PKA-AKAP Signaling cluster_1 Disruption by this compound PKA_RI PKA-RI D/D Domain AKAP AKAP PKA_RI->AKAP Binding PKA_C PKA Catalytic Subunit PKA_RI->PKA_C Inhibition Substrate Substrate AKAP->Substrate PKA_C->Substrate Phosphorylation pSubstrate Phosphorylated Substrate PKA_RI_2 PKA-RI D/D Domain RISTAD2 This compound PKA_RI_2->RISTAD2 High-affinity Binding AKAP_2 AKAP PKA_RI_2->AKAP_2 Interaction Blocked

Figure 1. Mechanism of this compound action.

Potential for Off-Target Effects and Cross-Reactivity

While this compound demonstrates high selectivity for PKA-RI subunits, it is essential to consider potential cross-reactivity with other proteins. The primary concern for off-target effects would be interactions with other proteins that possess similar amphipathic helix-binding domains. However, the specificity of this compound for the D/D domain of PKA-RI, which has a unique structural conformation, minimizes the likelihood of significant binding to other protein families.

It is important to note that a related stapled peptide, STAD-2, which is designed to be RII-selective, has been shown to have antimalarial activity through a PKA-independent mechanism in Plasmodium falciparum.[4] This highlights the potential for stapled peptides to have unexpected biological activities, and researchers should include appropriate controls to validate that the observed effects of this compound are indeed due to the disruption of PKA-RI signaling.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to assess the binding and selectivity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the dissociation constant (KD) of this compound for PKA regulatory subunits.

FP_Assay_Workflow start Start prepare_reagents Prepare fluorescently labeled this compound and serial dilutions of PKA-R subunit start->prepare_reagents mix Mix labeled peptide with each dilution of R subunit prepare_reagents->mix incubate Incubate to reach equilibrium mix->incubate measure Measure fluorescence polarization incubate->measure plot Plot polarization vs. concentration measure->plot calculate Calculate KD using non-linear regression plot->calculate end End calculate->end

Figure 2. Fluorescence Polarization Assay Workflow.

Protocol:

  • A constant, low concentration of fluorescein-labeled this compound is used.

  • Serial dilutions of the purified PKA regulatory subunit (RIα, RIβ, RIIα, or RIIβ) are prepared.

  • The labeled peptide and the regulatory subunit dilutions are mixed in an appropriate buffer.

  • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Fluorescence polarization is measured using a suitable plate reader.

  • The data is plotted as fluorescence polarization versus the concentration of the regulatory subunit.

  • The dissociation constant (KD) is determined by fitting the data to a one-site binding model using non-linear regression.

Competition Binding Assay (Surface Plasmon Resonance - SPR)

This assay is used to assess the ability of this compound to disrupt the interaction between PKA-RI and an AKAP.

Protocol:

  • Purified PKA-RIα is immobilized on the surface of an SPR sensor chip.

  • A solution containing a fixed concentration of an AKAP (e.g., AKAP149) is prepared.

  • Increasing concentrations of this compound are added to the AKAP solution.

  • The mixtures are flowed over the sensor chip, and the binding response is measured in real-time.

  • A decrease in the binding signal of the AKAP in the presence of this compound indicates competition for the same binding site.

  • The data can be used to determine the inhibitory concentration (IC50) of this compound.

Conclusion

This compound is a highly selective and potent tool for the investigation of PKA type I signaling. The available data strongly supports its preferential binding to RI isoforms over RII isoforms. While the potential for off-target effects should always be a consideration in any experiment using chemical probes, the high affinity and isoform selectivity of this compound make it a valuable reagent for dissecting the complex roles of anchored PKA in cellular processes. Researchers employing this compound should utilize the detailed experimental protocols and appropriate controls to ensure the validity of their findings and to further elucidate the intricate mechanisms of PKA signaling.

References

A Comparative Analysis of RI-STAD-1 and RI-STAD-2: Isoform-Selective Disruptors of PKA-RI Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the spatial and temporal regulation of protein kinase A (PKA) is paramount. A-Kinase Anchoring Proteins (AKAPs) are key orchestrators of this process, tethering PKA to specific subcellular locations and thereby ensuring signaling specificity. The development of molecular tools to dissect these interactions is crucial for advancing our understanding of PKA signaling in health and disease. This guide provides a comparative analysis of two such tools, RI-STAD-1 and RI-STAD-2, which are stapled peptides designed to selectively disrupt the interaction between AKAPs and the type I regulatory subunit of PKA (PKA-RI).

Mechanism of Action

Both RI-STAD-1 and this compound are conformationally constrained peptides, often referred to as "stapled peptides," that mimic the amphipathic α-helix of AKAPs responsible for binding to the docking/dimerization (D/D) domain of PKA regulatory subunits.[1][2][3] By competitively inhibiting this interaction, RI-STADs effectively displace PKA-RI from its anchored locations, allowing for the study of the downstream consequences of delocalized PKA type I signaling.[1]

Data Presentation: Biochemical and Biophysical Properties

The key distinction between RI-STAD-1 and this compound lies in their binding affinity and isoform selectivity for the different PKA regulatory subunits. The following tables summarize the available quantitative data.

Binding Affinity (KD in nM) of RI-STAD Peptides to PKA Regulatory Subunit Isoforms
Peptide RIα RIβ RIIα RIIβ
RI-STAD-15.812-3519.4166
This compound6.212.1162490

Data sourced from Wang et al., 2015.[1]

Isoform Selectivity of RI-STAD Peptides
Peptide Selectivity for RIα over RII isoforms
RI-STAD-1~3.3-fold over RIIα; ~28.6-fold over RIIβ
This compound~26-fold over RIIα; ~79-fold over RIIβ

Selectivity is calculated as the ratio of KD values (KD(RII)/KD(RIα)).

As the data indicates, while both peptides exhibit high affinity for the RIα isoform, this compound demonstrates significantly greater selectivity for the RI isoforms over the RII isoforms compared to RI-STAD-1.[1] This makes this compound a more precise tool for specifically studying PKA type I signaling.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize and compare RI-STAD-1 and this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the dissociation constants (KD) of fluorescein-labeled RI-STAD peptides for the D/D domains of PKA-RIα and PKA-RIIα.

Methodology:

  • Fluorescein-labeled peptides are maintained at a constant concentration (e.g., 10 nM).

  • A serial dilution of the PKA R-subunit D/D domain constructs (from pM to µM concentrations) is prepared.

  • The labeled peptide and the R-subunit dilutions are mixed and incubated to reach binding equilibrium.

  • Fluorescence polarization is measured using a suitable plate reader.

  • The resulting data is fitted to a nonlinear regression model to calculate the KD value.[2]

Surface Plasmon Resonance (SPR) for Full-Length Protein Interactions

Objective: To measure the binding affinities of RI-STAD peptides to full-length human PKA regulatory subunit isoforms.

Methodology:

  • Full-length R-subunits are immobilized on a sensor chip.

  • A concentration range of each fluorescently labeled RI-STAD peptide (e.g., 60 pM to 10 µM) is flowed over the chip surface.

  • The association and dissociation of the peptides are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The resulting sensorgrams are analyzed to determine the kinetic parameters (kon and koff) and to calculate the dissociation constant (KD).[1]

Cellular Uptake and Localization Assay

Objective: To assess the cell permeability of RI-STAD peptides.

Methodology:

  • Cells (e.g., MDA-MB-231) are cultured in a suitable format (e.g., on coverslips or in imaging dishes).

  • The cells are treated with fluorescein-labeled peptides (e.g., 5 µM) for a specified duration (e.g., 6 hours).

  • Live cell imaging is performed using fluorescence microscopy to visualize the intracellular localization of the peptides.

  • Image analysis software can be used to quantify the intracellular fluorescence intensity.[1]

Mandatory Visualization

Below are Graphviz diagrams illustrating key concepts related to RI-STAD function.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP synthesizes from ATP ATP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive binds PKA_active_C Active Catalytic Subunit (C) PKA_inactive->PKA_active_C releases Phospho_Substrate Phosphorylated Substrate PKA_active_C->Phospho_Substrate phosphorylates Substrate Substrate Protein Response Cellular Response Phospho_Substrate->Response

Caption: Generalized PKA signaling pathway.

RI_STAD_Mechanism cluster_AKAP_PKA Normal AKAP-PKA Interaction cluster_RI_STAD_Disruption Disruption by RI-STAD AKAP AKAP PKA_RI PKA-RI D/D Domain AKAP->PKA_RI binds to RI_STAD RI-STAD-1 / this compound PKA_RI2 PKA-RI D/D Domain RI_STAD->PKA_RI2 competitively binds AKAP2 AKAP PKA_RI2->AKAP2 binding blocked

Caption: Mechanism of RI-STAD action.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Labeling cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cell-Based Assays Solid_Phase Solid-Phase Peptide Synthesis Stapling Hydrocarbon Stapling Solid_Phase->Stapling Labeling Fluorescein/Biotin Labeling Stapling->Labeling FP Fluorescence Polarization (FP) - Binding Affinity (Kd) Labeling->FP SPR Surface Plasmon Resonance (SPR) - Kinetics & Affinity Labeling->SPR Uptake Cellular Uptake Assay Labeling->Uptake Phosphorylation Phosphorylation Assay Uptake->Phosphorylation

Caption: Experimental workflow for RI-STAD characterization.

References

Unveiling the Disruption of PKA-AKAP Interaction: A Comparative Guide to RI-STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted disruption of protein-protein interactions is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of RI-STAD-2, a potent and selective disruptor of the Protein Kinase A (PKA) regulatory subunit RI and A-Kinase Anchoring Protein (AKAP) interaction, with other relevant alternatives. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological processes to facilitate a thorough understanding of this valuable research tool.

Executive Summary

This compound is a high-affinity, cell-permeable stapled peptide designed to selectively inhibit the interaction between the type I regulatory subunits (RIα and RIβ) of PKA and AKAPs.[1] This targeted disruption allows for the specific investigation of PKA-RI signaling pathways, which are implicated in various pathological processes, including cardiovascular disease and cancer.[1] Compared to other PKA-AKAP inhibitors, this compound exhibits remarkable isoform selectivity, offering a more precise tool for dissecting the complex and compartmentalized nature of PKA signaling. This guide will delve into the quantitative validation of this compound's efficacy and selectivity, providing a clear comparison with other disruptors and the experimental methodologies required for its validation.

Data Presentation: Quantitative Comparison of PKA-AKAP Disruptors

The following table summarizes the binding affinities (dissociation constants, KD) of this compound and other commonly used PKA-AKAP interaction disruptors for the different PKA regulatory subunit isoforms. Lower KD values indicate higher binding affinity.

CompoundTarget PKA IsoformKD (nM)Selectivity ProfileReference
This compound PKA-RIα 6.2 Highly RI-selective [2]
PKA-RIβ 12.1 [2]
PKA-RIIα162~26-fold selective for RIα over RIIα[2]
PKA-RIIβ490~79-fold selective for RIα over RIIβ[2]
Ht31PKA-RI/RIINon-selectiveBinds to both RI and RII isoforms[2]
STAD-2PKA-RIIα35Highly RII-selective[3]
PKA-RIIβ75[3]
PKA-RIα>1000Weak affinity for RI isoforms[3]
RIADPKA-RIHigh AffinityRI-selective, but with limited cell permeability
SuperAKAP-ISPKA-RII<1Potent RII-selective inhibitor[4]

Signaling Pathway and Disruption Mechanism

The following diagram illustrates the canonical PKA-AKAP signaling pathway and the mechanism by which this compound disrupts this interaction.

PKA_AKAP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to R subunit PKA_R Regulatory Subunit (RI) PKA_holoenzyme->PKA_R Releases PKA_C Catalytic Subunit PKA_holoenzyme->PKA_C Releases Substrate Substrate PKA_C->Substrate Phosphorylates AKAP AKAP AKAP->PKA_R Anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_STAD_2 This compound RI_STAD_2->PKA_R Binds & Disrupts AKAP Interaction

Caption: PKA-AKAP signaling pathway and this compound disruption.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (KD) Determination

This assay quantitatively measures the binding affinity between fluorescently labeled this compound and the PKA regulatory subunits.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

  • Purified recombinant PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, non-binding surface 384-well plates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a serial dilution of each PKA regulatory subunit in the assay buffer.

  • Add a fixed concentration of fluorescently labeled this compound (e.g., 5 nM) to each well of the 384-well plate.

  • Add the serially diluted PKA regulatory subunits to the wells.

  • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.

  • Plot the change in mP against the concentration of the PKA regulatory subunit.

  • Determine the KD value by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

FP_Assay_Workflow start Start prep_reagents Prepare Serial Dilution of PKA-R and fixed concentration of FITC-RI-STAD-2 start->prep_reagents add_to_plate Add Reagents to 384-well Plate prep_reagents->add_to_plate incubate Incubate at Room Temperature (30 min) add_to_plate->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Plot Data and Fit to Binding Curve measure_fp->analyze_data determine_kd Determine KD Value analyze_data->determine_kd

Caption: Fluorescence Polarization assay workflow.

Co-Immunoprecipitation (Co-IP) to Validate Disruption in Cells

This method verifies that this compound disrupts the interaction between endogenous PKA-RI and AKAPs within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against a specific AKAP (e.g., anti-AKAP79)

  • Antibody against PKA-RIα

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration and for the appropriate time. A vehicle-treated control should be included.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Incubate the cell lysate with the anti-AKAP antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-PKA-RIα antibody to detect the co-immunoprecipitated PKA regulatory subunit. A decrease in the PKA-RIα signal in the this compound treated sample compared to the control indicates disruption of the interaction.

CoIP_Workflow start Start cell_treatment Treat Cells with this compound (and Vehicle Control) start->cell_treatment cell_lysis Lyse Cells and Clarify Lysate cell_treatment->cell_lysis ip Immunoprecipitate with anti-AKAP Antibody cell_lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute western_blot SDS-PAGE and Western Blot for PKA-RIα elute->western_blot analyze Analyze PKA-RIα Signal western_blot->analyze

Caption: Co-Immunoprecipitation workflow.

In-Cell PKA Substrate Phosphorylation Assay

This assay assesses the functional consequence of disrupting the PKA-AKAP interaction by measuring the phosphorylation of a known PKA substrate.

Materials:

  • Cell line of interest

  • This compound

  • PKA agonist (e.g., Forskolin)

  • Lysis buffer

  • Phospho-specific antibody against a known PKA substrate (e.g., phospho-CREB Ser133)

  • Total antibody for the PKA substrate

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture and serum-starve cells.

  • Pre-treat cells with this compound or vehicle control.

  • Stimulate cells with a PKA agonist (e.g., Forskolin) for a short period.

  • Lyse the cells and collect the protein lysate.

  • Perform Western blotting using the phospho-specific and total substrate antibodies.

  • Quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate in the this compound treated cells indicates functional disruption of PKA signaling.

Conclusion

This compound represents a significant advancement in the toolset available for studying PKA signaling. Its high affinity and, most importantly, its selectivity for the RI isoforms of PKA, allow for a more nuanced investigation of anchored PKA-RI signaling events than was previously possible with non-selective inhibitors like Ht31. The experimental protocols provided in this guide offer a robust framework for validating the disruption of the PKA-AKAP interaction and exploring its downstream functional consequences. For researchers in both academic and industrial settings, this compound is a powerful tool for dissecting the intricate roles of PKA-RI in health and disease, and for the potential development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of RI-STAD-2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of RI-STAD-2, a high-affinity interfering peptide used to study the protein kinase A (PKA) signaling pathway.[1][2] Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

A Safety Data Sheet (SDS) for this compound is available and should be consulted as the primary source of information for handling and disposal.[3] The following procedures are based on the information from the available SDS, general best practices for the disposal of research-grade peptides, and hazardous waste regulations.[4][5][6]

Step 1: Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the potential hazards associated with this compound. According to the available Safety Data Sheet, this compound is not classified as a hazardous substance.[3] However, it is essential to consider the following:

  • Consult the SDS: Always refer to the most current SDS for this compound to confirm its hazard classification.[3]

  • Mixtures: If this compound has been mixed with other chemicals, the resulting waste must be evaluated based on the hazards of all components.

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department may have specific classifications for research chemicals regardless of their formal hazard status.

Step 2: Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is recommended.

Step 3: Segregation and Collection of this compound Waste

Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired lyophilized this compound powder should be collected in a designated, sealed, and clearly labeled waste container.

    • Contaminated items such as weigh boats, pipette tips, and empty vials should also be collected in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this compound solutions with other incompatible chemical wastes.[2]

  • Labeling: All waste containers must be clearly labeled with "this compound Waste" and a description of the contents (e.g., "Aqueous solution with trace amounts of this compound").

Step 4: Storage of this compound Waste

Pending disposal, this compound waste must be stored safely within the laboratory.

  • Designated Area: Store waste containers in a designated satellite accumulation area (SAA) for hazardous waste, as defined by your institution and local regulations.[2]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[2]

  • Secure Storage: Ensure that waste containers are sealed and stored in a secure location to prevent unauthorized access.

Step 5: Disposal Procedures

The final disposal of this compound waste must be conducted through your institution's approved chemical waste disposal program.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the this compound waste.[2]

  • Provide Information: Be prepared to provide the EHS office with information about the waste, including its composition and volume.

  • Follow Institutional Protocols: Adhere to all specific instructions provided by the EHS office for the packaging and pickup of the waste.

Never dispose of this compound, either in solid or liquid form, down the drain or in the regular trash. [5]

Quantitative Data and Disposal Considerations

ParameterGuidelineSource
Hazard Classification Not classified as hazardous[3]
Recommended PPE Chemical-resistant gloves, safety glasses/goggles, lab coatGeneral Laboratory Practice
Waste Segregation Separate solid and liquid waste streams. Do not mix with incompatible chemicals.
Waste Storage Designated Satellite Accumulation Area (SAA) with secondary containment for liquids.[2]
Final Disposal Through institutional Environmental Health and Safety (EHS) office.[2]

Experimental Protocols

As this compound is a commercially available research peptide, there are no specific experimental protocols for its disposal beyond the chemical waste management procedures outlined above. The primary "protocol" for its disposal is to follow established guidelines for laboratory chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RI_STAD_2_Disposal_Workflow start This compound becomes waste check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous check_mixture Is it mixed with other chemicals? is_hazardous->check_mixture No collect_haz Collect in a labeled, sealed container for hazardous chemical waste is_hazardous->collect_haz Yes evaluate_mixture Evaluate hazards of the mixture check_mixture->evaluate_mixture Yes collect_non_haz Collect in a labeled, sealed container for non-hazardous chemical waste check_mixture->collect_non_haz No evaluate_mixture->is_hazardous segregate Segregate solid and liquid waste collect_non_haz->segregate collect_haz->segregate store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment segregate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety & Handling Protocols for RI-STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "RI-STAD-2" is not a publicly documented or recognized chemical entity. The following guidance is based on established best practices for handling potentially hazardous, novel, or uncharacterized substances in a research and development setting. These protocols should be adapted in accordance with a thorough, substance-specific risk assessment once the properties of this compound are better understood.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. It offers procedural, step-by-step guidance for operational use and disposal, designed to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a comprehensive risk assessment of the potential hazards associated with this compound, including its toxicity, reactivity, and physical form (e.g., solid, liquid, aerosol). The following table summarizes the recommended PPE levels based on general laboratory safety standards.[1][2][3]

PPE Level Protection Provided When to Use Required Equipment
Level D (Minimum) Basic protection against minimal hazards.Handling well-characterized, low-hazard materials.Lab coat or coveralls, safety glasses, standard nitrile gloves, closed-toe shoes.[2]
Level C Higher-level respiratory protection with moderate skin and eye protection.When the concentration and type of airborne substance are known and an air-purifying respirator is appropriate.Full-face or half-mask air-purifying respirator, chemical-resistant gloves (inner and outer), hooded chemical-resistant clothing, safety glasses or goggles, and chemical-resistant boots.[2]
Level B Highest level of respiratory protection with a lesser degree of skin protection.When the highest level of respiratory protection is needed but a lesser level of skin protection is sufficient.Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[2]
Level A (Maximum) Full protection against vapors, gases, mists, and particles.When the greatest potential for exposure to hazards exists and the highest level of skin, respiratory, and eye protection is required.Positive-pressure, full-facepiece SCBA or supplied-air respirator, totally encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[2]

For initial work with this compound, where hazards are not fully characterized, a precautionary approach starting with Level C protection is recommended, with the potential to upgrade to Level B or A if the risk assessment indicates a higher threat of inhalation or skin exposure.

Operational Handling Protocol: Step-by-Step Guidance

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS) or equivalent hazard communication document for this compound. If an SDS is not available, treat the substance as highly hazardous.

    • Ensure all necessary PPE is available, inspected for integrity, and correctly sized.

    • Verify that emergency equipment, including safety showers, eyewash stations, and spill kits, is accessible and functional.

    • Prepare and label all necessary equipment and a designated waste container.

  • Donning PPE:

    • Put on PPE in the correct order: first, inner gloves; second, lab coat or suit; third, respiratory protection; and finally, outer gloves.[3]

    • Ensure a proper seal if using a respirator.

  • Handling this compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood or other appropriate containment device.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Employ a "one-hand glove rule" when transporting containers to avoid contaminating common surfaces; use one gloved hand for the container and an ungloved hand for opening doors.[4]

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate deactivating or cleaning agent.

    • Segregate all contaminated materials into the designated waste container.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination: first, outer gloves; second, lab coat or suit (turning it inside out); third, respiratory protection; and finally, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS/Hazard Info B Inspect & Prepare PPE A->B C Verify Emergency Equipment B->C D Prepare Work Area & Waste C->D E Don PPE D->E F Handle this compound in Fume Hood E->F G Segregate Waste F->G H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following steps are based on general guidelines for hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

    • Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including contaminated PPE and consumables.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the container in a designated, secure area away from incompatible materials.

  • Waste Pickup and Disposal:

    • Follow your institution's procedures for requesting a hazardous waste pickup.

    • Ensure the container is properly labeled with the contents, hazard warnings, and accumulation start date.

    • Waste must be disposed of through a licensed hazardous waste vendor in accordance with local and national regulations.

G cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Disposal A This compound Waste Generated B Segregate into Labeled, Closed Container A->B C Store in Secure, Designated Area B->C D Request EHS Pickup C->D E Transport by Licensed Vendor D->E F Final Disposal at Permitted Facility E->F

Caption: The disposal pathway for waste containing this compound.

By adhering to these rigorous safety and handling protocols, researchers and laboratory personnel can minimize their risk of exposure and ensure the safe and responsible use of novel chemical entities like this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

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